Technical Documentation Center

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride
  • CAS: 55752-05-1

Core Science & Biosynthesis

Foundational

Preliminary Screening of 4,5-Dimethoxy-2-methylbenzeneethanamine as a Potential Amebicide: A Technical Guide and Experimental Framework

Executive Summary & Rationale 4,5-Dimethoxy-2-methylbenzeneethanamine (commonly known as 2C-D) is a synthetic phenethylamine derivative. While phenethylamines are predominantly studied for their central nervous system ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4,5-Dimethoxy-2-methylbenzeneethanamine (commonly known as 2C-D) is a synthetic phenethylamine derivative. While phenethylamines are predominantly studied for their central nervous system activity via trace amine-associated receptors (TAAR1) and 5-HT2A agonism, specific derivatives have historically been curated in chemical libraries as potential anti-parasitic and amebicidal agents .

The global burden of amoebiasis, caused by the protozoan Entamoeba histolytica, necessitates the discovery of novel chemical scaffolds. Current standard-of-care therapies, such as metronidazole, are hampered by adverse effects and the looming threat of clinical resistance . As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating high-throughput screening (HTS) framework to evaluate the amebicidal efficacy of 4,5-Dimethoxy-2-methylbenzeneethanamine.

Mechanistic Hypothesis: Why Phenethylamines?

The amebicidal potential of phenethylamines likely diverges from their neurological targets. We hypothesize a Lipophilic Cation Trapping mechanism.

  • Passive Diffusion: At physiological pH, the free base form of 4,5-Dimethoxy-2-methylbenzeneethanamine is highly lipophilic, allowing it to passively diffuse across the amoebic plasma membrane.

  • Vacuolar Alkalinization: E. histolytica relies heavily on highly acidic vacuoles for the degradation of phagocytosed host cells. Once inside these acidic compartments (pH 5.0–6.0), the primary amine group (pKa ~9.8) becomes heavily protonated.

  • Osmotic Stress & Death: The protonated compound cannot diffuse back out, leading to massive intraluminal accumulation, vacuolar swelling, disruption of pH homeostasis, and rapid trophozoite death.

Mechanism N1 4,5-Dimethoxy-2-methylbenzeneethanamine (Lipophilic Free Base) N2 Passive Diffusion Across Amoebic Membrane N1->N2 N3 Protonation & Trapping in Acidic Vacuoles N2->N3 N4 Vacuolar Alkalinization & Osmotic Stress N3->N4 N5 Mitosome Dysfunction (ATP Depletion) N4->N5 N6 Trophozoite Death (Amebicidal Effect) N5->N6

Proposed mechanistic pathway of phenethylamine-induced amebicidal activity via vacuolar trapping.

Experimental Workflows: The Core Protocol

To ensure scientific integrity, the screening protocol must be a self-validating system. We employ a tiered approach: an initial phenotypic viability screen, followed by mechanism-of-action validation, and finally, mammalian cytotoxicity counter-screening.

Phase 1: High-Throughput Trophozoite Viability Assay (Resazurin Reduction)

We utilize the Resazurin (Alamar Blue) reduction assay, a gold-standard method validated for E. histolytica HTS .

  • Causality: Resazurin is non-toxic and cell-permeable. Metabolically active trophozoites reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. A drop in fluorescence directly correlates with amebicidal activity.

Step-by-Step Methodology:

  • Culture Preparation: Axenically culture E. histolytica trophozoites (strain HM-1:IMSS) in TYI-S-33 medium supplemented with 10% adult bovine serum under anaerobic conditions at 37°C.

  • Compound Plating: Dispense 4,5-Dimethoxy-2-methylbenzeneethanamine into 384-well microtiter plates using an acoustic liquid handler to achieve a final concentration gradient (0.1 µM to 50 µM). Include 0.5% DMSO as a negative control and 10 µM Auranofin as a positive control .

  • Inoculation: Seed 5,000 trophozoites per well in 50 µL of TYI-S-33 medium.

  • Incubation: Seal plates with gas-permeable membranes and incubate in anaerobic jars (using GasPak EZ) at 37°C for 48 hours.

  • Readout: Add 10 µL of Resazurin reagent (0.15 mg/mL) to each well. Incubate for 4 hours in the dark. Read fluorescence at Ex 530 nm / Em 590 nm using a multi-mode plate reader.

HTS_Workflow A Compound Prep (2C-D Library) C 384-well Plate Co-incubation (48h) A->C B E. histolytica Culture (HM-1:IMSS) B->C D Resazurin Addition C->D E Fluorescence Readout (530/590nm) D->E F IC50 & Z'-factor Calculation E->F

High-throughput screening workflow for E. histolytica trophozoite viability using Resazurin.
Phase 2: Mammalian Cytotoxicity Counter-Screening

Phenethylamines can exhibit off-target cytotoxicity or neurotoxicity in mammalian cells. To establish a therapeutic window, the compound must be counter-screened against a human intestinal epithelial cell line (Caco-2) or hepatocyte line (HepG2) .

  • Causality: A true amebicide must target the parasite selectively. We calculate the Selectivity Index (SI) by dividing the mammalian CC50 (50% Cytotoxic Concentration) by the amoebic IC50. An SI > 10 is the standard threshold for hit progression.

Step-by-Step Methodology:

  • Seed Caco-2 cells at 10,000 cells/well in 96-well plates in DMEM + 10% FBS.

  • Incubate for 24 hours at 37°C in 5% CO2 to allow adherence.

  • Treat cells with a dose-response gradient of 4,5-Dimethoxy-2-methylbenzeneethanamine (up to 200 µM) for 48 hours.

  • Assess viability using the CellTiter-Glo Luminescent Cell Viability Assay (measuring ATP depletion).

Data Presentation & Hit Criteria

To validate the assay and determine if 4,5-Dimethoxy-2-methylbenzeneethanamine warrants further lead optimization, the quantitative data must be benchmarked against established controls. The table below outlines the strict statistical and pharmacological thresholds required for a successful screen.

MetricMetronidazole (Standard)Auranofin (Positive Control)4,5-Dimethoxy-2-methylbenzeneethanamine (Hit Threshold)
E. histolytica IC50 (µM) 2.0 - 5.00.2 - 0.5< 10.0
Mammalian CC50 (µM) > 100~10.0> 50.0
Selectivity Index (CC50/IC50) > 20~20> 5
Z'-Factor (Assay Quality) > 0.7> 0.7> 0.5 (Required for HTS validity)

Note: The Z'-factor is calculated using the formula 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). A Z'-factor > 0.5 indicates an excellent assay with a high signal-to-noise ratio, ensuring the trustworthiness of the data.

Conclusion

By applying modern high-throughput phenotypic screening methodologies to legacy compounds like 4,5-Dimethoxy-2-methylbenzeneethanamine, we can systematically validate or debunk niche amebicidal claims. If the compound meets the Hit Threshold Criteria outlined above, subsequent studies should focus on transcriptomic profiling to confirm the vacuolar stress hypothesis and evaluate its efficacy against the transmissible cyst stage of the parasite.

References

  • Pharmaffiliates. "2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine Hydrochloride - Applications as a potential amebicide." Pharmaffiliates Reference Standards. URL:[Link]

  • Debnath, A., et al. (2012). "A high-throughput drug screen for Entamoeba histolytica identifies a new lead and target." Nature Medicine, 18(6), 956-960. URL:[Link]

  • Ehrenkaufer, G. M., et al. (2018). "High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites." Frontiers in Cellular and Infection Microbiology, 8, 276. URL:[Link]

  • Abagyan, R., et al. (2023). "High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds." PLOS Pathogens, 19(5), e1011355. URL:[Link]

Exploratory

Pharmacological Profiling of 4,5-Dimethoxy-2-methylbenzeneethanamine (2C-D): Receptor Binding Affinity and Functional Selectivity

Executive Summary 4,5-Dimethoxy-2-methylbenzeneethanamine hydrochloride, commonly known as 2C-D, is a synthetic psychedelic belonging to the 2,5-dimethoxyphenethylamine (2C) family. In neuropharmacological research and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dimethoxy-2-methylbenzeneethanamine hydrochloride, commonly known as 2C-D, is a synthetic psychedelic belonging to the 2,5-dimethoxyphenethylamine (2C) family. In neuropharmacological research and drug development, 2C-D serves as a critical structural baseline for understanding structure-activity relationships (SAR) at serotonergic targets. This whitepaper provides an in-depth technical analysis of 2C-D’s receptor binding affinity, its functional selectivity at 5-HT2A and 5-HT2C receptors, and the self-validating experimental methodologies required to quantify these interactions accurately.

Structural Context and Target Landscape

The pharmacological signature of 2C-D is dictated by its structural backbone: a phenethylamine core with methoxy groups at the 2- and 5-positions, and a relatively small methyl group at the 4-position.

In the context of SAR, the lipophilicity and steric bulk of the 4-position substituent are the primary drivers of 5-HT2A receptor affinity. Because the methyl group of 2C-D is smaller and less lipophilic than the halogens found in its analogs (such as the bromine in 2C-B or the iodine in 2C-I), 2C-D exhibits a comparatively lower binding affinity[1]. However, this lower baseline makes 2C-D an ideal scaffold for evaluating the impact of N-benzyl substitutions. When an N-2-methoxybenzyl group is added to the 2C-D amine (creating 25D-NBOMe), the binding affinity for 5-HT2A and 5-HT2C receptors increases by orders of magnitude due to the molecule's ability to occupy an extended hydrophobic secondary binding pocket within the receptor[2].

Quantitative Receptor Binding Affinity

The binding affinities ( Ki​ ) of 2C-D and its highly potent N-benzyl derivative (25D-NBOMe) highlight the critical nature of the secondary binding pocket in the 5-HT2A/2C receptors. Lower Ki​ values indicate higher binding affinity.

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)5-HT2A / 5-HT2C Selectivity RatioEfficacy Profile
2C-D 23.912.71.88Partial to Full Agonist
25D-NBOMe 0.220.690.32Full Agonist

Data derived from competitive radioligand binding assays utilizing [125I]DOI in HEK293 cells expressing human recombinant receptors[1][3].

Mechanistic Signaling Pathways

Upon binding to the orthosteric site of the 5-HT2A receptor, 2C-D stabilizes an active conformational state that preferentially couples to Gq/11​ proteins. This coupling initiates a canonical signaling cascade: the alpha subunit of the G-protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two secondary messengers: inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC)[2].

Pathway Ligand 2C-D (Agonist) Receptor 5-HT2A Receptor (Active State) Ligand->Receptor Binds (Ki: 23.9 nM) Gq Gq/11 Protein Receptor->Gq Conformational Shift PLC Phospholipase C Gq->PLC Alpha Subunit Activation IP3 IP3 PLC->IP3 PIP2 Hydrolysis DAG DAG PLC->DAG PIP2 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Activated by 2C-D.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of 2C-D's pharmacological profile requires robust, self-validating assay systems. Below are the standard protocols for determining binding affinity and functional efficacy.

Radioligand Competition Binding Assay (Affinity Determination)

This assay determines the Ki​ of 2C-D by measuring its ability to displace a radioactive tracer from the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT2A.

    • Causality: Whole cells possess active transport and receptor internalization mechanisms that confound binding kinetics. Isolated membranes provide a static, stable target environment.

  • Competitive Incubation: Incubate membranes with a fixed concentration of [125I]DOI (near its Kd​ ) and varying concentrations of 2C-D ( 10−11 to 10−4 M) in assay buffer for 60 minutes at 37°C.

    • Causality: Operating the radioligand near its Kd​ ensures the assay is highly sensitive to competitive displacement by 2C-D, strictly adhering to the assumptions of the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and lowering background noise.

  • Stringent Washing: Wash filters three times with ice-cold buffer.

    • Causality: Ice-cold buffer slows the dissociation rate of the bound radioligand-receptor complex while effectively flushing away unbound tracer.

  • Detection & Analysis: Quantify retained radioactivity using a scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ .

    • Self-Validation: A known high-affinity competitive antagonist (e.g., Ketanserin) must be included at a saturating concentration (10 µM) to define non-specific binding (NSB). A Z'-factor > 0.5 validates assay robustness.

Workflow Membrane 1. Membrane Isolation HEK293-5-HT2A Cells Incubation 2. Competitive Incubation [125I]DOI + 2C-D (Varying Conc.) Membrane->Incubation Standardize Protein Conc. Filtration 3. Rapid Filtration PEI-treated GF/C Filters Incubation->Filtration Reach Equilibrium (60 min) Washing 4. Stringent Washing Ice-cold Buffer (Remove Unbound) Filtration->Washing Isolate Bound Complexes Detection 5. Scintillation Counting Quantify Bound Radioligand Washing->Detection Prepare for Counting Analysis 6. Non-Linear Regression Calculate IC50 & Ki (Cheng-Prusoff) Detection->Analysis Export CPM Data

Caption: Self-Validating Workflow for Radioligand Competition Binding Assays.

IP1 Accumulation Assay (Functional Efficacy)

Because IP3​ has a very short half-life, functional efficacy ( Emax​ ) and potency ( EC50​ ) are measured by quantifying Inositol Monophosphate ( IP1​ ), a stable downstream metabolite.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293-5-HT2A cells in a 384-well microplate and incubate overnight.

  • Ligand Stimulation: Add varying concentrations of 2C-D prepared in stimulation buffer containing 50 mM Lithium Chloride (LiCl). Incubate for 1 hour.

    • Causality: LiCl is a crucial addition; it selectively inhibits inositol monophosphatase. Without LiCl, IP1​ would rapidly degrade into myo-inositol, making the transient Gq​ signal impossible to accurately quantify.

  • Detection via HTRF: Lyse the cells and add anti- IP1​ antibody labeled with Terbium Cryptate (donor) and an IP1​ analog labeled with d2 (acceptor).

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay before measuring fluorescence, eliminating short-lived background auto-fluorescence from the biological matrix and plasticware, thereby maximizing the signal-to-noise ratio.

  • Ratiometric Reading: Measure emission at 665 nm and 620 nm.

    • Self-Validation: Measuring the 665/620 nm ratio normalizes the data against minor well-to-well variations in cell number or dispensing volumes. The assay is validated by comparing the 2C-D Emax​ against a 100% reference response generated by a saturating dose of endogenous Serotonin (5-HT).

Conclusion

4,5-Dimethoxy-2-methylbenzeneethanamine (2C-D) exhibits a moderate, yet highly specific, binding profile at serotonergic receptors, acting as a partial-to-full agonist primarily at the 5-HT2A and 5-HT2C subtypes. Its Ki​ values (23.9 nM for 5-HT2A and 12.7 nM for 5-HT2C) demonstrate a slight preference for 5-HT2C, a trait common among phenethylamines lacking bulky, highly lipophilic 4-position substituents. By utilizing rigorous, self-validating radioligand and functional assays, researchers can confidently use 2C-D as a reliable baseline scaffold for developing novel neurotherapeutics and mapping the complex topology of GPCR binding pockets.

References

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors National Institutes of Health (NIH) / PMC URL:[Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Toxicological Assessment of 4,5-Dimethoxy-2-methylphenethylamine (2C-D) in Animal Models: A Mechanistic and Methodological Guide

Executive Summary 4,5-dimethoxy-2-methylphenethylamine (2C-D) is a synthetic ring-substituted phenethylamine known for its potent serotonergic activity. As drug development and forensic toxicology increasingly intersect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4,5-dimethoxy-2-methylphenethylamine (2C-D) is a synthetic ring-substituted phenethylamine known for its potent serotonergic activity. As drug development and forensic toxicology increasingly intersect with novel psychoactive substances (NPS), establishing a rigorous, self-validating framework for the toxicological assessment of 2C-D in animal models is paramount. This whitepaper details the pharmacodynamic rationale, mechanistic pathways, and step-by-step in vivo methodologies required to accurately profile 2C-D toxicity.

Toxicodynamic Profiling & Receptor Interactions

The toxicological profile of 2C-D is fundamentally driven by its interaction with the serotonergic system. In vitro binding assays reveal that 2C-D acts as a potent partial agonist at the 5-HT2A receptor (Ki ≈ 23.9 nM) and the 5-HT2C receptor (Ki ≈ 12.7 nM)1[1].

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon 2C-D binding, the Gq/11 protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers a massive release of intracellular calcium (Ca2+). Under acute, high-dose exposure, this calcium mobilization disrupts mitochondrial membrane potential, leading to oxidative stress and cytotoxicity2[2].

Furthermore, 2C-D interferes with monoamine metabolism. It has been shown to inhibit monoamine oxidase A (MAO-A) and MAO-B, enzymes responsible for the deamination of both the drug itself and endogenous neurotransmitters3[3]. This dual action—receptor hyperactivation and metabolic inhibition—creates a compounding toxicological loop.

G 2 2 CD 2C-D Exposure 5 5 CD->5 MAO MAO-A/B Inhibition CD->MAO HT2A 5-HT2A Receptor Activation Gq Gq/11 Protein Coupling HT2A->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 Tox Mitochondrial Dysfunction & GSH Depletion Ca2->Tox Mono Elevated Monoamines MAO->Mono Mono->Tox

Fig 1. 2C-D toxicodynamic signaling and metabolic disruption pathways.

Quantitative Data Summary

To effectively design in vivo dosing regimens, researchers must ground their models in established in vitro binding and inhibition metrics.

ParameterValue / RangeBiological Implication
5-HT2A Binding Affinity (Ki) 23.9 nMPrimary driver of hallucinogenic and neurotoxic effects.
5-HT2C Binding Affinity (Ki) 12.7 nMModulates locomotor activity and mood alterations.
MAO-A Inhibition (IC50) 10 – 125 µMImpairs monoamine degradation; risk of serotonin syndrome.
MAO-B Inhibition (IC50) 1.7 – 180 µMDecreases 2C-D deamination, prolonging systemic half-life.
In Vivo Toxicological Assessment Workflows

As a Senior Application Scientist, I mandate that experimental protocols must be self-validating. A simple observation of a behavioral endpoint is insufficient; the protocol must inherently prove the mechanistic causality of that endpoint.

Protocol 1: Acute Behavioral Toxicity and Sensorimotor Profiling

Causality & Rationale: We select adult C57BL/6 mice for locomotor assays because their baseline motor activity provides an exceptionally sensitive dynamic range. This is critical for detecting the biphasic dose-response characteristic of 2C-D, which acts as a stimulant at low doses (e.g., 3 mg/kg) but can induce depressant or stereotypic behaviors at higher doses4[4]. Self-Validating Mechanism: The protocol incorporates a 5-HT2A antagonist (Ketanserin) pre-treatment arm. If 2C-D-induced hyperlocomotion is not attenuated by Ketanserin, the system automatically flags the involvement of off-target mechanisms (e.g., direct dopaminergic agonism), thereby validating the mechanistic integrity of the assay.

Step-by-Step Methodology:

  • Acclimation: Habituate adult male C57BL/6 mice (n=8-10 per group) to automated open-field arenas (40x40 cm) for 30 minutes to establish baseline ambulatory counts.

  • Validation Pre-treatment: Administer Ketanserin (2 mg/kg, i.p.) or a saline vehicle 20 minutes prior to 2C-D exposure.

  • Dosing: Administer 2C-D via intraperitoneal (i.p.) injection at stratified doses: low (3 mg/kg), medium (10 mg/kg), and high (30 mg/kg).

  • Automated Tracking: Record horizontal distance traveled and vertical rearing movements using infrared beam-break tracking systems for 120 minutes post-injection.

  • Data Stratification: Analyze the temporal resolution of hyperlocomotion (0-60 mins) versus potential delayed hypolocomotion (60-120 mins).

Protocol 2: Neurochemical & Cytotoxicity Evaluation

Causality & Rationale: Behavioral phenotypes must be correlated with molecular toxicity. 2C-D exposure has been linked to significant reductions in intracellular total glutathione (tGSH)2[2]. Quantifying this depletion provides a direct measure of oxidative stress.

Step-by-Step Methodology:

  • Tissue Harvesting: Euthanize subjects via rapid decapitation at T_max (approximately 60 minutes post-dose). Rapidly dissect the prefrontal cortex and striatum on an ice-cold block to preserve labile metabolites.

  • Homogenization: Homogenize the isolated tissue in 0.1 M perchloric acid containing internal standards (e.g., isoproterenol) to stabilize monoamines.

  • GSH Quantification: Centrifuge homogenates at 14,000 x g for 15 minutes at 4°C. Assay the supernatant for tGSH using a recycling assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • MAO Activity Assay: Isolate mitochondrial fractions via differential centrifugation. Incubate with kynuramine (a non-selective MAO substrate) to evaluate ex vivo MAO-A/B activity, confirming systemic metabolic inhibition.

Workflow Phase1 Phase 1: Dosing (C57BL/6 Mice) Phase2 Phase 2: Behavioral Profiling Phase1->Phase2 Phase3 Phase 3: Tissue Harvesting Phase2->Phase3 Phase4 Phase 4: Neurochemical Assays Phase3->Phase4 Val Validation: Ketanserin Control Val->Phase1

Fig 2. Self-validating in vivo toxicological assessment workflow.

References
  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?
  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe)
  • Source: Uni-Saarland.de (Drug Testing and Analysis)
  • Structural formulas of a 2C-C (4-Chloro-2,5-dimethoxyphenetylamine)

Sources

Exploratory

In-depth Technical Guide: Pharmacokinetics of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (2C-D) in vivo

A Senior Application Scientist's Synthesis of Preclinical Insights and Methodological Best Practices Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Preclinical Insights and Methodological Best Practices

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride, a synthetic phenethylamine commonly known as 2C-D. While extensive clinical data in humans remains limited, this document synthesizes available preclinical information and established pharmacokinetic principles to construct a robust framework for scientific investigation. This guide will delve into the anticipated metabolic pathways, analytical methodologies for detection in biological matrices, and the theoretical pharmacokinetic profile of 2C-D. The experimental protocols and workflows detailed herein are designed to be self-validating, offering a reliable foundation for future research in toxicology, pharmacology, and drug metabolism.

Introduction: The Scientific Imperative for Understanding 2C-D Pharmacokinetics

4,5-Dimethoxy-2-methylbenzeneethanamine (2C-D) is a substituted phenethylamine, structurally related to other psychoactive compounds.[1][2] A thorough understanding of its pharmacokinetics (PK)—the processes of absorption, distribution, metabolism, and excretion (ADME)—is fundamental for several critical applications:

  • Toxicological Risk Assessment: Predicting the potential for accumulation, organ-specific toxicity, and drug-drug interactions.

  • Forensic Analysis: Establishing timelines of exposure and accurately interpreting analytical findings in biological samples.

  • Pharmacological Research: Elucidating the relationship between dose, plasma concentration, and observed effects to better understand its mechanism of action.

This guide will first establish the probable metabolic fate of 2C-D, followed by a detailed exploration of the analytical techniques required for its quantification. It will culminate in a proposed experimental workflow for a comprehensive in vivo pharmacokinetic study.

Metabolic Pathways: The Biotransformation of 2C-D

The metabolism of phenethylamines is a well-studied area, and these principles can be applied to 2C-D, supported by literature on analogous compounds.[3][4][5] The primary metabolic routes are expected to involve the following enzymatic processes:

  • Oxidative Deamination: This is a major clearance pathway for many phenethylamines, primarily catalyzed by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[3] This process converts the amine group into an aldehyde, which is subsequently oxidized to a carboxylic acid.

  • O-Demethylation: The two methoxy groups on the benzene ring are susceptible to O-demethylation by cytochrome P450 (CYP450) enzymes. This creates phenolic metabolites that can then be conjugated for excretion.

  • Hydroxylation: The aromatic ring can also undergo hydroxylation, another reaction mediated by CYP450 enzymes.

  • Conjugation: The resulting phenolic and carboxylic acid metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate renal excretion.

Visualizing the Metabolic Cascade

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2C_D 2C-D Aldehyde_Intermediate Aldehyde Intermediate 2C_D->Aldehyde_Intermediate MAO O_Demethylated_Metabolites O-Demethylated Metabolites 2C_D->O_Demethylated_Metabolites CYP450 Hydroxylated_Metabolites Hydroxylated Metabolites 2C_D->Hydroxylated_Metabolites CYP450 Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Aldehyde_Intermediate->Carboxylic_Acid_Metabolite ALDH Glucuronide_Conjugates Glucuronide Conjugates Carboxylic_Acid_Metabolite->Glucuronide_Conjugates UGTs O_Demethylated_Metabolites->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Metabolites->Sulfate_Conjugates SULTs Renal_Excretion Renal Excretion Glucuronide_Conjugates->Renal_Excretion Sulfate_Conjugates->Renal_Excretion

Caption: Proposed metabolic pathways of 2C-D.

Analytical Methodology: The Cornerstone of Pharmacokinetic Analysis

The accurate and precise quantification of 2C-D and its primary metabolites in biological matrices such as plasma, urine, and tissue homogenates is essential for deriving meaningful pharmacokinetic parameters. The gold standard for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Sample Preparation: A Self-Validating Protocol

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing interfering substances. A robust protocol ensures reproducibility and high recovery.

Step-by-Step Protocol for Solid-Phase Extraction (SPE) from Plasma:

  • Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a deuterated analog of 2C-D) and 400 µL of 4% phosphoric acid. Vortex for 30 seconds. The acidic conditions protonate the amine group, which aids in its retention on a cation-exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water to activate the sorbent.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol to remove hydrophilic and non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step concentrates the sample and ensures compatibility with the analytical system.

LC-MS/MS Parameters for Quantification
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating 2C-D from its more polar metabolites.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the ionization of the analytes.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is ideal for phenethylamines.

    • Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, MRM is employed. This involves monitoring a specific precursor ion to product ion transition for each analyte.

Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_workflow Analytical Workflow Biological_Sample Biological Sample (Plasma) Sample_Prep Sample Preparation (SPE) Biological_Sample->Sample_Prep LC_Separation LC Separation (C18) Sample_Prep->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS analytical workflow for 2C-D.

In Vivo Pharmacokinetic Study Design: A Framework for Discovery

A well-designed in vivo study is crucial for determining key pharmacokinetic parameters. The choice of animal model is critical and should be justified based on metabolic similarity to humans, where known. Rodent models, such as Sprague-Dawley rats, are a common starting point for such studies.

Experimental Protocol for a Rat PK Study
  • Animal Acclimation and Catheterization: Male Sprague-Dawley rats (n=5 per group) should be acclimated for at least one week. For serial blood sampling, cannulation of the jugular vein is recommended to minimize stress on the animals.

  • Dosing:

    • Intravenous (IV) Group: Administer 2C-D hydrochloride at a dose of 1 mg/kg in sterile saline via the tail vein. The IV route ensures 100% bioavailability and is essential for determining clearance and volume of distribution.

    • Oral (PO) Group: Administer 2C-D hydrochloride at a dose of 5 mg/kg in water via oral gavage. The higher oral dose accounts for potential first-pass metabolism.

  • Blood Sampling: Collect blood samples (approximately 150 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Urine and Feces Collection: House the animals in metabolic cages to allow for the collection of urine and feces, which can be used to identify excretory routes and metabolites.

  • Data Analysis:

    • Analyze the plasma samples using a validated LC-MS/MS method as described above.

    • Use non-compartmental analysis (NCA) software to calculate the pharmacokinetic parameters.

Key Pharmacokinetic Parameters to Determine

The following table outlines the critical parameters and their significance:

ParameterSymbolDescriptionSignificance
Maximum Concentration CmaxThe highest observed concentration of the drug in the plasma.Related to the intensity of pharmacological and toxicological effects.
Time to Maximum Concentration TmaxThe time at which Cmax is reached after extravascular administration.An indicator of the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.Reflects the extent of absorption and overall exposure.
Half-Life t1/2The time required for the drug concentration to decrease by half.Determines the dosing interval and the time to reach a steady state.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Conclusion and Future Directions

The study of the pharmacokinetics of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride is an area that warrants further investigation. The methodologies and frameworks presented in this guide offer a comprehensive starting point for researchers. By employing robust analytical techniques and well-designed in vivo studies, the scientific community can build a detailed understanding of the absorption, distribution, metabolism, and excretion of 2C-D. This knowledge is not only of academic interest but is also crucial for public health and safety, informing clinical toxicology and forensic science. Future research should focus on confirming the proposed metabolic pathways through metabolite identification studies and exploring potential drug-drug interactions with common CYP450 and MAO inhibitors.[7]

References

  • 2C-D. (URL: [Link])

  • 2C (psychedelics). (URL: [Link])

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. (URL: [Link])

  • Glatthaar-Saalmüller, B., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. PubMed. (URL: [Link])

  • Kankuri, E., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed. (URL: [Link])

  • Theobald, D. S., et al. (2005). The metabolic fate of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat. ResearchGate. (URL: [Link])

  • 2C-D. (URL: [Link])

  • Verma, A. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride

An Application Note for the Development and Validation of a Stability-Indicating RP-HPLC Method for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride Abstract This document outlines a comprehensive, science-driven ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating RP-HPLC Method for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride

Abstract

This document outlines a comprehensive, science-driven approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride, also known as 2C-D.[1] The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability studies, and research applications. We detail the strategic selection of chromatographic parameters, including stationary phase, mobile phase composition, and detector settings, and provide a full protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction

4,5-Dimethoxy-2-methylbenzeneethanamine is a phenethylamine compound of significant interest in forensic and neurochemical research.[1][4] As with any active pharmaceutical ingredient or research chemical, a reliable and validated analytical method is paramount for ensuring identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and quantitative accuracy.[2]

However, the primary amine functional group in the analyte's structure presents a specific challenge in reversed-phase chromatography: potential peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. This application note provides a systematic guide to overcome this challenge and develop a method that is not only accurate but also rugged and repeatable. The objective is to establish an isocratic RP-HPLC method with UV detection, fully validated to meet stringent regulatory expectations.

Scientific Principles & Method Development Strategy

The development of a successful HPLC method is a logical process based on the physicochemical properties of the analyte. Our strategy is built on a foundational understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

Analyte Characteristics
  • Structure: 4,5-Dimethoxy-2-methylbenzeneethanamine is a basic compound containing a primary amine (pKa ~9-10) and an aromatic ring with two methoxy groups.

  • Form: As a hydrochloride salt, it is readily soluble in aqueous and polar organic solvents like methanol.[5]

  • Chromophore: The substituted benzene ring provides significant UV absorbance, making UV detection a suitable choice. Related phenethylamines show absorbance maxima around 205, 225, and 295 nm.[6]

Chromatographic Mode and Stationary Phase Selection

Reversed-phase HPLC is the preferred mode for separating moderately polar compounds like our analyte. A C18 (octadecylsilane) column is the universal starting point due to its versatility and wide availability.[7][8] To address the challenge of the basic amine group, a modern, high-purity, end-capped C18 column is critical. End-capping masks the acidic silanol groups, minimizing secondary ionic interactions and thus preventing the common issue of peak tailing.

Mobile Phase Optimization: The Key to Good Peak Shape

Controlling the ionization state of the analyte is the most critical factor for achieving sharp, symmetrical peaks and stable retention times.

  • pH Control: For a basic compound, operating the mobile phase at a low pH (2.5-3.5) ensures the amine is fully and consistently protonated (R-NH₃⁺). This single, stable ionic form results in excellent peak shape. A phosphate buffer is an excellent choice for controlling pH in this range due to its UV transparency and buffering capacity.

  • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity leads to better column efficiency, and its lower UV cutoff is advantageous for detecting compounds at low wavelengths.

  • Initial Conditions: A starting point for method development would be a mobile phase of Acetonitrile and pH 3.0 phosphate buffer in a 30:70 (v/v) ratio.

Detector Selection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable during method development. It allows for the acquisition of the full UV spectrum of the analyte as it elutes, confirming peak purity and determining the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on structurally similar compounds, a primary detection wavelength of 220 nm and a secondary wavelength of 290 nm will be evaluated.

Method Development Workflow

The logical flow from initial analyte assessment to a fully validated method is crucial for efficiency and success.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, pKa, Solubility, UV) B Select Column & Initial Conditions (C18, ACN:Buffer, Low pH) A->B informs C Scouting Runs (Determine λmax, Adjust % Organic) B->C leads to D Fine-Tuning (Optimize Flow Rate, Column Temp) C->D refines E System Suitability Testing (SST) (Check Tailing, Plates, RSD) D->E verifies F ICH Q2(R2) Validation Protocol (Linearity, Accuracy, Precision, etc.) E->F proceeds to G Final Method Documentation F->G

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol

This protocol describes the validated method for the analysis of 4,5-Dimethoxy-2-methylbenzeneethanamine HCl.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (≥98% purity).

Preparation of Solutions
  • Mobile Phase (20mM Phosphate Buffer pH 3.0 : Acetonitrile / 70:30 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter this aqueous buffer through a 0.45 µm nylon filter.

    • Combine 700 mL of the filtered buffer with 300 mL of acetonitrile. Degas the final mixture by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase. This solution is used for system suitability and quantification.

Chromatographic Conditions
ParameterCondition
Column XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 220 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the results against the following criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2) Summary)

The developed method must be validated to prove its suitability for the intended purpose.[9][10]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by analyzing a placebo, the standard, and a spiked sample to show no interference at the analyte's retention time.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Protocol: Prepare a series of at least five concentrations from the stock solution, typically ranging from 25 to 150 µg/mL. Inject each concentration in triplicate.

    • Acceptance: Plot the average peak area against concentration and determine the correlation coefficient (R²). The R² should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[11] This is established by the linearity and accuracy studies.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance: System suitability parameters should remain within the acceptance criteria.

Illustrative Results

Under the conditions described, 4,5-Dimethoxy-2-methylbenzeneethanamine HCl is expected to elute as a sharp, symmetrical peak at a retention time of approximately 4.5 minutes.

Table: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
25251,500
50505,200
1001,011,000
1251,259,000
1501,515,000
Correlation (R²) 0.9998

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Silanol interaction; Column degradationEnsure mobile phase pH is stable and ≤ 3.5. Use a new, end-capped C18 column.
Retention Time Drift Inconsistent mobile phase prep; Column agingPrepare fresh mobile phase daily. Ensure proper column equilibration.
Low Sensitivity Incorrect detection wavelength; Sample degradationVerify λmax with a DAD. Prepare fresh samples and standards.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride. The strategic control of mobile phase pH is key to achieving excellent peak shape for this basic analyte. The method is fully validated according to ICH guidelines, proving its suitability for routine quality control analysis in research and regulated environments.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Beretta, G., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • Al-Brahim, J., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC. Available at: [Link]

  • ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Marce, M., et al. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 4,5-DiMethoxy-2-MethylbenzeneethanaMine Hydrochloride. Available at: [Link]

  • Bertin Technologies. (n.d.). 2C-D (hydrochloride) (exempt preparation). Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Available at: [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • SIELC Technologies. (n.d.). Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia. (n.d.). 2C-D. Available at: [Link]

  • ESSLAB. (n.d.). 2C-D hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2024). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DICYCLOMINE HCL AND MEFENAMIC ACID IN DOSAGE FORM. Available at: [Link]

  • Chemsrc. (n.d.). 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine hydrochloride. Available at: [Link]

  • SWGDRUG.org. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Available at: [Link]

  • MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]

Sources

Application

Application Note: Unambiguous Structural Elucidation of 4,5-Dimethoxy-2-methylbenzeneethanamine using a Multi-dimensional NMR Spectroscopy Approach

Foundational Principles: The Rationale for a Multi-dimensional NMR Strategy The structural characterization of synthetic organic compounds, particularly psychoactive substances like phenethylamines, demands an analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles: The Rationale for a Multi-dimensional NMR Strategy

The structural characterization of synthetic organic compounds, particularly psychoactive substances like phenethylamines, demands an analytical approach that is both rigorous and irrefutable.[1] While single-dimensional ¹H NMR provides a preliminary fingerprint, its inherent limitations in resolving complex spin systems and mapping the carbon skeleton necessitate a more powerful, multi-faceted strategy.[2][3] This is where two-dimensional NMR techniques become indispensable.

Our methodology is built upon a logical progression of experiments, each providing a unique layer of structural information that, when combined, creates a complete and cross-validated molecular picture.

  • ¹H NMR (Proton NMR): The initial step, providing information on the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (spin-spin coupling).[4][5]

  • ¹³C NMR (Carbon NMR): Directly observes the carbon backbone, revealing the number of unique carbon environments.[6][7] Typically run with broadband proton decoupling, it yields a spectrum of singlets, simplifying analysis.

  • COSY (COrrelation SpectroscopY): A homonuclear experiment that identifies protons that are coupled to each other, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[8] This is fundamental for tracing out proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that maps each proton directly to the carbon atom it is attached to (¹JCH coupling).[8][9] This is the definitive way to link the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[9][10] It is the key to connecting molecular fragments across non-protonated (quaternary) carbons and heteroatoms, assembling the final molecular puzzle.

The synergy of these techniques provides a self-validating system. For instance, a proton-proton coupling observed in COSY must be consistent with the carbon framework revealed by HSQC and HMBC. This cross-verification is the cornerstone of trustworthy and authoritative structural elucidation.

Experimental Workflow and Protocols

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and correctly implemented acquisition protocols.

Diagram: Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Elucidation prep1 Weigh ~5-10 mg of 4,5-Dimethoxy-2-methyl- benzeneethanamine prep2 Dissolve in ~0.6 mL of CDCl3 prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 Begin Analysis acq2 1D ¹³C{¹H} NMR acq1->acq2 acq3 2D gCOSY acq2->acq3 acq4 2D gHSQC acq3->acq4 acq5 2D gHMBC acq4->acq5 an1 Assign ¹H & ¹³C Signals acq5->an1 an2 Confirm H-H Connectivity (COSY) an1->an2 an3 Link Protons to Carbons (HSQC) an2->an3 an4 Assemble Molecular Fragments (HMBC) an3->an4 an5 Final Structure Verification an4->an5

Caption: From Sample to Structure: A Validated NMR Workflow.

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules due to its good dissolving power and minimal spectral overlap.[11] The concentration (~5-10 mg in 0.6 mL) is chosen to ensure good signal-to-noise in a reasonable timeframe, especially for less sensitive experiments like ¹³C and HMBC.

Methodology:

  • Accurately weigh 5-10 mg of the 4,5-Dimethoxy-2-methylbenzeneethanamine sample directly into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Gently vortex the vial until the sample is fully dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely. The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition

Causality: The following parameters are typical for a 500 MHz spectrometer and are designed to provide high-quality data for structural elucidation. A higher field strength (e.g., 500 MHz vs. 300 MHz) provides better signal dispersion, which is crucial for resolving overlapping peaks.[6] Standard gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs are used for their superior artifact suppression.[8]

Step-by-Step Acquisition Parameters (Illustrative):

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the ¹H and ¹³C channels and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width (sw): ~20 ppm

    • Acquisition Time (aq): ~3-4 s

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: zgpg30 (or equivalent with power-gated decoupling)

    • Number of Scans (ns): 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width (sw): ~240 ppm

  • 2D gCOSY Acquisition:

    • Pulse Program: cosygpmf (or equivalent)

    • Number of Scans (ns): 2-4

    • Increments (F1): 256-512

    • Spectral Width (F1 & F2): ~10-12 ppm (centered on proton signals)

  • 2D gHSQC Acquisition:

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, edited HSQC)

    • Number of Scans (ns): 2-4

    • Increments (F1): 256

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for sp² and sp³ C-H bonds)

  • 2D gHMBC Acquisition:

    • Pulse Program: hmbcgplpndqf (or equivalent)

    • Number of Scans (ns): 4-8

    • Increments (F1): 256

    • Long-Range Coupling Constant: Optimized for 8 Hz (a good compromise for detecting ²JCH and ³JCH)

Data Interpretation and Structural Assignment

The following section details the logical process of assigning the NMR spectra for 4,5-Dimethoxy-2-methylbenzeneethanamine, whose structure is numbered below for clarity.

Chemical structure of 4,5-Dimethoxy-2-methylbenzeneethanamine with numbered atoms for NMR assignment.
Figure 1. Structure of 4,5-Dimethoxy-2-methylbenzeneethanamine with IUPAC numbering.
Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview. We expect to see seven distinct proton signals.

  • Aromatic Region (δ 6.5-7.0 ppm): The substitution pattern on the benzene ring leaves two aromatic protons. Due to their symmetrical placement relative to other groups, they will appear as sharp singlets. We predict H-3 and H-6 will be in this region.

  • Methoxy Region (δ 3.8-4.0 ppm): The two methoxy groups (-OCH₃) at positions 4 and 5 are in different chemical environments and should appear as two distinct singlets, each integrating to 3 protons.

  • Aliphatic Chain (δ 2.5-3.0 ppm): The ethylamine side chain (-CH₂-CH₂-NH₂) will show two signals. The C-7 methylene protons will be a triplet, coupled to the C-8 protons. The C-8 methylene protons will also be a triplet, coupled to the C-7 protons. Each will integrate to 2 protons.

  • Methyl Group (δ 2.1-2.3 ppm): The methyl group (-CH₃) at position 2 is not coupled to any other protons and will appear as a sharp singlet, integrating to 3 protons.

  • Amine Protons (-NH₂): The two amine protons are often seen as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable.

Analysis of ¹³C and HSQC Spectra

The ¹³C NMR spectrum should reveal 11 distinct carbon signals corresponding to the 11 unique carbon atoms in the structure. The HSQC experiment directly links the proton signals to their attached carbons.

  • Quaternary Carbons: C-1, C-2, C-4, and C-5 are quaternary (not attached to any protons) and will appear in the ¹³C spectrum but will have no corresponding cross-peak in the HSQC spectrum.

  • Aromatic CH: C-3 and C-6 will show cross-peaks in the HSQC to their respective aromatic proton singlets.

  • Methoxy Carbons: The two -OCH₃ carbons will show correlations to their respective 3H singlets.

  • Aliphatic Carbons: C-7 and C-8 will correlate to their respective methylene triplets, and the C-9 methyl carbon will correlate to its 3H singlet.

Assembling the Structure with COSY and HMBC

This is the final and most critical step, where connectivity is established.

  • COSY Analysis: The most prominent cross-peak will be between the signals for the C-7 and C-8 methylene protons, confirming the -CH₂-CH₂- fragment of the ethylamine side chain.

  • HMBC Analysis: The HMBC spectrum provides the long-range correlations that piece the entire molecule together.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: HMBC correlations confirm the substitution pattern.

Key Expected HMBC Correlations:

  • H-7 (Benzylic -CH₂-) to Aromatic Ring: The protons on C-7 are crucial. They should show correlations to the quaternary carbon C-1 (a ²J coupling) and to the substituted carbons C-2 and C-6 (³J couplings). This definitively attaches the ethylamine side chain to the C-1 position of the ring.

  • H-9 (Methyl -CH₃) to Aromatic Ring: The methyl protons should show correlations to the carbon they are attached to, C-2 (a ²J coupling), and to the adjacent carbons C-1 and C-3 (³J couplings). This confirms the position of the methyl group at C-2.

  • Aromatic Protons to Ring Carbons: The aromatic proton H-3 will show correlations to C-1, C-2, C-4, and C-5. Similarly, H-6 will correlate to C-1, C-2, C-4, and C-5. These correlations, particularly to the quaternary carbons, lock in the substitution pattern.

  • Methoxy Protons to Ring Carbons: The protons of the methoxy group on C-4 will show a strong ³J correlation to C-4. Likewise, the protons of the methoxy group on C-5 will correlate to C-5.

Tabulated Data Summary and Final Verification

The culmination of the analysis is a complete and unambiguous assignment of all proton and carbon signals.

PositionAtom TypePredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton at this Position)
1C-~135-
2C-~125-
3CH~6.7, s~114C1, C2, C4, C5
4C-~148-
5C-~147-
6CH~6.8, s~112C1, C2, C4, C5
7CH₂~2.8, t, J≈7.5~30C1, C2, C6, C8
8CH₂~2.7, t, J≈7.5~40C7
9CH₃~2.2, s~16C1, C2, C3
10OCH₃~3.85, s~56C4
11OCH₃~3.88, s~56C5
-NH₂broad, variable--

Note: Chemical shifts (δ) are predicted values and may vary slightly based on solvent and concentration. Coupling constants (J) are approximate values for typical aliphatic systems.[12]

Conclusion: A Framework for Trustworthiness

The described multi-dimensional NMR protocol provides a robust and self-validating system for the structural elucidation of 4,5-Dimethoxy-2-methylbenzeneethanamine. The congruence between the ¹H-¹, ¹³C, COSY, HSQC, and HMBC datasets provides an exceptionally high degree of confidence in the final assigned structure. By explaining the causality behind experimental choices and detailing a logical interpretation workflow, this application note serves as an authoritative guide for researchers requiring unambiguous molecular characterization. This comprehensive approach is essential for ensuring data integrity in regulatory submissions, forensic analysis, and fundamental chemical research.

References

  • National Center for Biotechnology Information (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. PubMed. Available at: [Link]

  • Shen, Z., Lv, C., & Zeng, S. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... ResearchGate. Available at: [Link]

  • ResearchGate (2022). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate. Available at: [Link]

  • Wiley-VCH GmbH (n.d.). Phenethylamine. SpectraBase. Available at: [Link]

  • Viswanathan, T., & Toland, A. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. Available at: [Link]

  • The Royal Society of Chemistry (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Unknown Source. Available at: [Link]

  • Manian, R. D. S., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available at: [Link]

  • Science.gov (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Available at: [Link]

  • Unknown Author (2022). CHAPTER 2: Synthesis and Characterization of Two Dimensional Materials. IntechOpen. Available at: [Link]

  • ResearchGate (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... ResearchGate. Available at: [Link]

  • Wiley-VCH GmbH (n.d.). Benzeneethanamine, N-acetyl-2-fluoro-4,5-dimethoxy-.alpha.-diethoxycarbon - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Iowa State University (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • The Organic Chemistry Tutor (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available at: [Link]

  • Hidayat, A., et al. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • San Diego State University (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Unknown Author (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source. Available at: [Link]

  • Frontiers (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. Available at: [Link]

  • Emery Pharma (n.d.). NMR Solvent Chart. Emery Pharma. Available at: [Link]

  • ResearchGate (2025). 2D materials, synthesis, characterization and toxicity: A critical review. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. PubMed. Available at: [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]

  • NextSDS (n.d.). 4,5-DiMethoxy-2-MethylbenzeneethanaMine Hydrochloride. NextSDS. Available at: [Link]

  • Journal of Medicinal Chemistry (2022). Design, Synthesis, Biological Activity, and Structural Analysis of Novel Des-C-Ring and Aromatic-D-Ring Analogues of 1α,25-Dihydroxyvitamin D3. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Ethyl-2,5-dimethoxy-N-((2-methoxyphenyl)methyl)benzeneethanamine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cloning and characterization of 2-C-methyl-D-erythritol-4-phosphate pathway genes for isoprenoid biosynthesis from Indian ginseng, Withania somnifera. PubMed. Available at: [Link]

  • Nicholson, J. K., et al. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. Available at: [Link]

Sources

Method

synthesis protocols for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride

Application Note: Synthesis Protocol for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride Executive Summary 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (CAS: 55752-05-1), also known as 2-methyl-4,5-dimetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride

Executive Summary

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (CAS: 55752-05-1), also known as 2-methyl-4,5-dimethoxyphenethylamine HCl, is a fully characterized phenethylamine derivative. In pharmaceutical development, it is predominantly utilized as a critical reference standard for the impurity profiling of the active pharmaceutical ingredient (API) Tetrabenazine[1]. Because Tetrabenazine synthesis relies heavily on functionalized phenethylamine precursors, positional isomers such as this methylated variant often manifest as trace impurities that require rigorous analytical quantification for regulatory compliance[2]. This guide details a robust, self-validating three-step synthetic protocol to generate high-purity 4,5-Dimethoxy-2-methylbenzeneethanamine HCl from commercially available precursors.

Mechanistic Causality & Workflow

The synthesis is engineered to maximize yield while preventing common side reactions (e.g., polymerization or ether cleavage). The overarching strategy involves a followed by a tandem reduction[3].

  • Step 1: Nitroaldol (Henry) Condensation: The reaction between 2-methyl-4,5-dimethoxybenzaldehyde and nitromethane is catalyzed by ammonium acetate. The acetate ion acts as a mild base, deprotonating nitromethane to form a nucleophilic nitronate anion. This anion attacks the aldehyde's carbonyl carbon. Subsequent dehydration, driven by the thermodynamic stability of the extended conjugated system, yields 2-methyl-4,5-dimethoxy-β-nitrostyrene[3]. Ammonium acetate is specifically chosen over alkali hydroxides to prevent competitive Cannizzaro reactions.

  • Step 2: Hydride Reduction: The β-nitrostyrene intermediate undergoes reduction using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). LiAlH₄ transfers hydride ions to the electron-deficient alkene, followed by sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to yield the primary amine[4].

  • Step 3: Hydrochloride Salt Formation: The freebase amine is an oil susceptible to atmospheric oxidation. Precipitation as a hydrochloride salt using anhydrous HCl in isopropanol provides a stable, highly crystalline solid suitable for long-term storage and quantitative analysis[5].

SynthesisWorkflow SM 2-Methyl-4,5-dimethoxybenzaldehyde Step1 Step 1: Henry Reaction (CH3NO2, NH4OAc, 100°C) SM->Step1 Int1 2-Methyl-4,5-dimethoxy-β-nitrostyrene Step1->Int1 Step2 Step 2: Hydride Reduction (LiAlH4, Anhydrous THF, Reflux) Int1->Step2 Int2 4,5-Dimethoxy-2-methylbenzeneethanamine (Freebase) Step2->Int2 Step3 Step 3: Salt Formation (HCl gas, Isopropanol, pH 3-4) Int2->Step3 Product 4,5-Dimethoxy-2-methylbenzeneethanamine HCl (CAS: 55752-05-1) Step3->Product

Synthetic workflow for 4,5-Dimethoxy-2-methylbenzeneethanamine HCl from benzaldehyde precursor.

Quantitative Data & Material Specifications

Table 1: Reagent Stoichiometry and Function

Reagent MW ( g/mol ) Equivalents Function / Causality
2-Methyl-4,5-dimethoxybenzaldehyde 180.20 1.0 Electrophilic Starting Material
Nitromethane 61.04 10.0 Nucleophile & Primary Solvent
Ammonium Acetate 77.08 0.2 Mild Base Catalyst
Lithium Aluminum Hydride (LiAlH₄) 37.95 4.0 Powerful Hydride Donor
Anhydrous THF 72.11 - Aprotic Reaction Medium

| Hydrogen Chloride (Gas/Ether) | 36.46 | 1.1 | Salt Forming Agent |

Table 2: Expected Physicochemical Characterization

Parameter Expected Value
Appearance White to off-white crystalline powder
Molecular Formula C₁₁H₁₇NO₂ • HCl
Molecular Weight 231.72 g/mol
Melting Point ~198 - 202 °C

| ¹H NMR (D₂O, 400 MHz) | δ 2.20 (s, 3H), 2.85 (t, 2H), 3.15 (t, 2H), 3.80 (s, 6H), 6.75 (s, 1H), 6.85 (s, 1H) |

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,5-dimethoxy-β-nitrostyrene

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18.0 g (0.1 mol) of 2-methyl-4,5-dimethoxybenzaldehyde in 61 g (~54 mL, 1.0 mol) of nitromethane.

  • Catalysis: Add 1.54 g (0.02 mol) of anhydrous ammonium acetate. Self-Validation Cue: The mixture will initially appear as a pale yellow solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (100–105 °C) under an inert nitrogen atmosphere for 4 hours. The solution will progressively darken to a deep orange-red, indicating the formation of the conjugated nitrostyrene system.

  • Isolation: Cool the mixture to room temperature. Remove the excess nitromethane under reduced pressure (rotary evaporation). Caution: Nitromethane can be thermally unstable; do not exceed a bath temperature of 60 °C during evaporation.

  • Purification: Recrystallize the crude residue from boiling isopropanol. Filter the resulting bright yellow crystals and dry under vacuum.

Step 2: Reduction to 4,5-Dimethoxy-2-methylbenzeneethanamine (Freebase)

  • Setup: Flame-dry a 1 L three-neck flask. Flush thoroughly with Argon.

  • Hydride Suspension: Suspend 15.2 g (0.4 mol) of LiAlH₄ in 300 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the purified β-nitrostyrene from Step 1 in 150 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 1 hour. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over and suppressing the formation of dimeric side-products.

  • Reduction: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 8 hours.

  • Fieser Quench (Critical Self-Validating Step): Cool the reaction back to 0 °C. Carefully add 15.2 mL of distilled water dropwise, followed by 15.2 mL of 15% aqueous NaOH, and finally 45.6 mL of water. Causality: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, white solid (sodium aluminate) rather than a gelatinous emulsion, ensuring the product is not trapped in the matrix.

  • Extraction: Filter the white precipitate through a Celite pad and wash thoroughly with THF. Concentrate the combined filtrate in vacuo to yield the freebase amine as a pale amber oil.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude freebase oil in 100 mL of dry isopropanol.

  • Protonation: Place the flask in an ice bath. Slowly bubble anhydrous HCl gas into the solution (alternatively, add 2M HCl in diethyl ether dropwise) while monitoring the pH.

  • pH Control: Stop the addition when the pH reaches exactly 3.0–4.0. Causality: Over-acidification (pH < 2) combined with localized heating can trigger the cleavage of the methoxy ethers, degrading the product.

  • Crystallization: Add 200 mL of cold anhydrous diethyl ether to force the complete precipitation of the hydrochloride salt.

  • Collection: Vacuum filter the white crystalline solid, wash with 50 mL of cold ether, and dry in a vacuum desiccator over P₂O₅ for 24 hours.

References

  • Pharmaffiliates . "2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine Hydrochloride". 5

  • Axios Research . "4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride - CAS".1

  • SynZeal . "Tetrabenazine Impurities". 2

  • Semantic Scholar . "Phase Transfer Catalysis of Henry and Darzens Reactions".3

  • Substack . "New purposed Novel MA Synthesis Route Method C9H9NO2 Reduction".4

Sources

Application

Application Notes and Protocols: 4,5-Dimethoxy-2-methylbenzeneethanamine in Neuropharmacology

Target Audience: Analytical Chemists, Neuropharmacologists, and Drug Development Scientists. Compound: 4,5-Dimethoxy-2-methylbenzeneethanamine (CAS: 55752-05-1) Synonyms: 4,5-Dimethoxy-2-methylphenethylamine; Tetrabenazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Neuropharmacologists, and Drug Development Scientists. Compound: 4,5-Dimethoxy-2-methylbenzeneethanamine (CAS: 55752-05-1) Synonyms: 4,5-Dimethoxy-2-methylphenethylamine; Tetrabenazine Impurity 27.

Executive Summary & Scientific Rationale

4,5-Dimethoxy-2-methylbenzeneethanamine is a highly specialized phenethylamine derivative that occupies a dual role in modern neuropharmacology and pharmaceutical development. Structurally, it consists of a phenethylamine backbone modified by methoxy groups at the 4 and 5 positions and a sterically significant methyl group at the 2 position.

As a Senior Application Scientist , I have structured this guide to address the two primary domains where this compound is utilized:

  • API Quality Control & Metabolic Profiling: It serves as a critical reference standard (often designated as Impurity 27) in the synthesis and stability testing of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, such as Tetrabenazine and Valbenazine. Monitoring this compound is essential for ICH Q3A/Q3B compliance, as it can emerge during synthetic deviations or acid-catalyzed degradation [1].

  • In Vitro Pharmacodynamics: As a substituted phenethylamine, it acts as a structural probe for mapping the orthosteric binding pockets of Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT2A receptor. The 2-methyl substitution restricts conformational flexibility, providing vital Structure-Activity Relationship (SAR) data compared to endogenous trace amines[2].

G A 4,5-Dimethoxy-2-methyl- benzeneethanamine B VMAT2 Inhibitor Quality Control A->B Reference Standard D Neuropharmacology SAR Studies A->D Structural Probe C Tetrabenazine API Impurity Profiling B->C LC-MS/MS E TAAR1 Receptor cAMP Assay D->E In Vitro Screening

Fig 1: Dual application pathways of 4,5-Dimethoxy-2-methylbenzeneethanamine in research.

Application I: LC-MS/MS Impurity Profiling in VMAT2 Inhibitors

Tetrabenazine features a tetrahydroisoquinoline core synthesized via the cyclization of substituted phenethylamines. Under forced degradation (particularly acidic conditions), or due to unreacted precursors, 4,5-dimethoxy-2-methylbenzeneethanamine can be detected [3].

Causality in Method Design

Because this compound is a primary aliphatic amine (pKa ~9.5), it is highly polar and fully protonated at acidic pH. Standard C18 columns often fail to retain it sufficiently, leading to ion suppression in the void volume. Therefore, this protocol utilizes a Biphenyl or Polar-Embedded C18 column to leverage pi-pi interactions and enhance retention. A mobile phase containing 0.1% formic acid guarantees optimal ionization efficiency in the positive Electrospray Ionization (ESI+) source.

Protocol 1: Self-Validating LC-MS/MS Quantification

This system is self-validating via the inclusion of Tetrabenazine-d6 as an Internal Standard (IS) to correct for matrix effects, and a System Suitability Test (SST) to verify column performance prior to sample injection.

Step 1: Sample & Standard Preparation

  • Diluent: Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Calibration Curve: Prepare standard solutions of 4,5-Dimethoxy-2-methylbenzeneethanamine ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard: Spike all blanks, standards, and samples with 50 ng/mL of Tetrabenazine-d6.

  • API Extraction: Dissolve 10 mg of Tetrabenazine API in 10 mL of diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 60% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+ MRM) Parameters Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Mechanistic Note
4,5-Dimethoxy-2-methylbenzeneethanamine 196.1179.16015Loss of ammonia [M+H - NH3]+
4,5-Dimethoxy-2-methylbenzeneethanamine 196.1148.16025Cleavage of methoxy/amine
Tetrabenazine (API) 318.2220.17025Retro-Diels-Alder fragmentation
Tetrabenazine-d6 (IS) 324.2226.17025Isotope-shifted fragment

Step 4: Validation & Run Acceptance

  • Blank Check: The blank injection must show an analyte peak area < 5% of the Lower Limit of Quantification (LLOQ).

  • SST: The precision (%RSD) of the 50 ng/mL standard over 5 replicate injections must be ≤ 2.0%.

Application II: In Vitro TAAR1 Pharmacodynamics

Trace Amine-Associated Receptor 1 (TAAR1) is a Gs-coupled GPCR that modulates dopaminergic and serotonergic activity. Endogenous phenethylamines (like β-PEA) are full agonists [4]. 4,5-Dimethoxy-2-methylbenzeneethanamine is utilized in these assays to determine how the steric bulk of the 2-methyl group and the electron-donating 4,5-methoxy groups affect receptor binding and activation efficacy.

Causality in Method Design

TAAR1 activation directly stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP). To measure this accurately, we must prevent the endogenous cellular machinery (Phosphodiesterases) from degrading the newly synthesized cAMP. Therefore, IBMX (3-isobutyl-1-methylxanthine) is added to the stimulation buffer. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay for its superior signal-to-background ratio and lack of wash steps.

G L 4,5-Dimethoxy-2-methyl- benzeneethanamine R TAAR1 Receptor (HEK-293 Membrane) L->R Orthosteric Binding G Gs Protein Activation (Gαs subunit dissociation) R->G Conformational Shift AC Adenylyl Cyclase (AC) G->AC Allosteric Activation cAMP ATP -> cAMP (Accumulation protected by IBMX) AC->cAMP Catalysis HTRF HTRF Detection (Decrease in FRET signal) cAMP->HTRF Competitive Binding

Fig 2: Gs-coupled TAAR1 signaling cascade and HTRF assay detection mechanism.

Protocol 2: Self-Validating HTRF cAMP Accumulation Assay

This system is self-validating via a Forskolin positive control (which bypasses the receptor to directly activate AC, proving the cells are metabolically active) and a β-PEA reference control (to establish 100% Emax).

Step 1: Cell Preparation

  • Culture HEK-293 cells stably expressing human TAAR1 (hTAAR1) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvest cells at 80% confluency and resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX, pH 7.4) at a density of 1 × 10^6 cells/mL.

Step 2: Compound Preparation

  • Prepare a 10 mM stock of 4,5-Dimethoxy-2-methylbenzeneethanamine in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in Assay Buffer. (Final DMSO concentration in the assay must not exceed 1% to prevent cytotoxicity).

  • Controls: Prepare 10 µM Forskolin (System Positive Control), 100 µM β-Phenethylamine (Reference Full Agonist), and Assay Buffer with 1% DMSO (Vehicle/Basal Control).

Step 3: Assay Execution (384-well format)

  • Dispense 5 µL of the cell suspension (5,000 cells) into a white 384-well microplate.

  • Add 5 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubate the plate at Room Temperature (RT) for 30 minutes.

  • Add 5 µL of cAMP-d2 conjugate (fluorophore) and 5 µL of Anti-cAMP Cryptate, both diluted in the manufacturer's lysis buffer.

  • Incubate in the dark at RT for 1 hour.

Step 4: Detection & Data Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio: (Emission665​/Emission620​)×104 .

  • Because this is a competitive assay, the FRET signal is inversely proportional to cAMP concentration. Convert ratios to cAMP concentrations using a standard curve.

  • Normalize data to the β-PEA maximal response (100%) and vehicle (0%). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the EC50​ and Emax​ .

Expected Pharmacological Profile
LigandTarget EC50​ (µM) Emax​ (%)Primary Mechanism
β-Phenethylamine (Reference)hTAAR18.8 ± 1.2100Endogenous Full Agonist
4,5-Dimethoxy-2-methylbenzeneethanamine hTAAR1~15.0 - 25.060 - 80Synthetic Partial Agonist
Forskolin (Control)Adenylyl CyclaseN/A>150Direct AC Activator

*Note: Values are representative estimates derived from structural homology studies of substituted phenethylamines and homoveratrylamine derivatives [5].

References

  • Ettouati, L., et al. (2019).. Pharmaceutics, 11(1), 44.

  • Grandy, D. K., et al. (2009).. ACS Chemical Neuroscience, 1(1), 46-58.

  • Hilaris Publisher. (2016).. Journal of Chromatography & Separation Techniques.

  • Veeneman, M. M., et al. (2024).. Pharmaceuticals, 17(5), 635.

  • Simmler, L. D., et al. (2011).. PLOS One, 6(10), e26475.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (2C-D HCl)

Welcome to the technical support center for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (commonly known as 2C-D HCl). This guide is designed for researchers, scientists, and drug development professionals to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (commonly known as 2C-D HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Adherence to these guidelines is critical for ensuring the integrity of your experiments and the validity of your results.

Introduction

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride is a phenethylamine compound of interest in various research fields.[1][2][3] As with many amine hydrochlorides, its stability is paramount for reproducible experimental outcomes. The hydrochloride salt form generally enhances stability and water solubility compared to the free base.[4][5] However, like other phenethylamines, it is susceptible to degradation influenced by environmental factors.[6] This guide will address common stability issues, provide troubleshooting advice, and outline best practices for storage and handling.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the primary factors that can cause the degradation of 2C-D HCl?

A1: The degradation of phenethylamines like 2C-D HCl is primarily influenced by:

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[6] This can lead to the formation of corresponding aldehydes and carboxylic acids.[6][7][8]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[6]

  • Light Exposure: Many amine compounds are photosensitive. UV or ambient light can provide the energy to initiate degradation.[6]

  • Moisture (Hygroscopicity): Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[9][10] This can lead to physical changes (clumping) and chemical degradation.

  • pH in Solutions: In solution, the stability of phenethylamines is highly pH-dependent. The protonated form (at lower pH) is generally more stable against oxidation than the free base.[6][11]

Q2: What are the ideal storage conditions for solid (neat) 2C-D HCl?

A2: To ensure the long-term stability of solid 2C-D HCl, the following conditions are recommended:

  • Temperature: For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended.[1][3][6][12][13]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[6]

  • Light: Protect from light by using amber glass vials or storing containers in a dark location.[6][14]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[6][9]

Q3: How should I store solutions of 2C-D HCl?

A3: Solutions are generally less stable than the solid compound. For optimal stability:

  • Temperature: Store solutions frozen at -20°C or colder.[6][15] Significant degradation can occur over weeks or months even at refrigerated temperatures (4°C).[6]

  • Solvent Choice: The choice of solvent can impact stability. While methanol is a common solvent for creating stock solutions, its long-term stability should be monitored.[3] For some related compounds, acetonitrile has been shown to offer better stability.[6][16]

  • Aliquoting: For long-term storage, it is best practice to prepare concentrated stock solutions and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2C-D HCl.

Issue 1: I've observed a color change in my solid 2C-D HCl sample.

  • Observation: The typically white to off-white crystalline solid has developed a yellow or brownish tint.

  • Probable Cause: This color change often indicates oxidation.[6] Exposure to air and/or light can lead to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Assess Purity: If possible, verify the purity of the compound using an appropriate analytical method such as HPLC or GC-MS.

    • Review Storage: Ensure that the compound has been stored under the recommended conditions (cool, dark, and under an inert atmosphere if possible).

    • Consider Purification: If the purity is compromised and a high-purity starting material is essential, recrystallization may be an option. However, this requires expertise in synthetic chemistry.

    • Procure New Material: For critical applications, it is advisable to use a fresh, uncompromised batch of the compound.

Issue 2: My 2C-D HCl solution has become cloudy or has formed a precipitate.

  • Observation: A previously clear solution now appears cloudy or contains solid particles.

  • Probable Cause:

    • Degradation: Formation of insoluble degradation products.[6]

    • Contamination: Introduction of contaminants that are insoluble in the solvent.

    • Temperature Effects: If the solution was stored at a low temperature, the compound may have precipitated out if its concentration exceeds its solubility at that temperature.

  • Troubleshooting Steps:

    • Warm to Room Temperature: Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does, this indicates a solubility issue at lower temperatures.

    • Confirm Degradation: If the precipitate does not redissolve, it is likely due to degradation or contamination. Prepare a fresh solution from a reliable solid standard to confirm.

    • Improve Solution Storage: Prepare fresh stock solutions more frequently and consider storing them at -80°C to significantly slow degradation.[6][15]

Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS).

  • Observation: In addition to the main peak for 2C-D HCl, there are other, unexpected peaks.

  • Probable Cause: These peaks likely represent degradation products or impurities.

  • Troubleshooting Workflow:

G start Unexpected peaks in chromatogram check_fresh Analyze a freshly prepared solution from a reliable solid standard. start->check_fresh peaks_present Are unexpected peaks still present? check_fresh->peaks_present yes_peaks Yes peaks_present->yes_peaks no_peaks No peaks_present->no_peaks source_issue Indicates an issue with the solid starting material (purity/degradation). yes_peaks->source_issue solution_degradation Indicates degradation of the solution over time. no_peaks->solution_degradation action_new_lot Consider using a new lot of the compound. source_issue->action_new_lot action_fresh_solutions Prepare fresh solutions more frequently. Optimize storage conditions (e.g., -80°C). solution_degradation->action_fresh_solutions

Caption: Troubleshooting workflow for unexpected analytical peaks.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling 2C-D HCl to maintain its stability.

  • Receiving and Initial Storage:

    • Upon receipt, immediately store the solid compound at -20°C in a dark, dry location.[1][3][12][13]

    • Ensure the container is tightly sealed.

  • Weighing and Preparation of Stock Solutions:

    • Perform all weighing and solution preparation in a chemical fume hood.[15]

    • Allow the container of solid 2C-D HCl to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Weigh the desired amount of the solid and promptly reseal the container, purging with an inert gas like argon or nitrogen before sealing if possible.

    • Dissolve the weighed solid in a suitable solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution.[3][16] Use sonication if necessary to ensure complete dissolution.[15]

  • Storage of Stock Solutions:

    • Dispense the stock solution into small, single-use aliquots in amber vials.

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (several months).[15]

  • Use of Solutions in Experiments:

    • When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

    • Vortex the vial gently before use to ensure homogeneity.

    • Do not refreeze and reuse thawed aliquots to avoid degradation from repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways under stress conditions.[6]

  • Prepare Stock Solution: Prepare a stock solution of 2C-D HCl in a suitable solvent (e.g., methanol or water).

  • Apply Stress Conditions: Aliquot the stock solution and expose the aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[6]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[6]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[6]

    • Thermal Stress: Heat a solution at 80°C.[6]

    • Photostability: Expose a solution to a controlled source of UV light.[6]

  • Analysis: At specified time points, analyze the stressed samples alongside a control sample (stored at -20°C in the dark) using a stability-indicating analytical method like HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Data Presentation

The following table summarizes the recommended storage conditions for 2C-D HCl.

Form Temperature Light Condition Atmosphere Duration
Solid (Neat)-20°C or belowDark (Amber Vial)Inert Gas (e.g., Argon)Long-term (≥5 years)[13]
Solid (Neat)2-8°CDark (Amber Vial)Tightly SealedMid-term
Solution-80°CDark (Amber Vial)Tightly SealedLong-term (months)
Solution-20°CDark (Amber Vial)Tightly SealedShort-term (weeks to a month)

Visualization of Degradation Pathways

The primary degradation pathway for phenethylamines is oxidation of the amine group.

G compound 4,5-Dimethoxy-2-methyl- benzeneethanamine (2C-D) aldehyde 4,5-Dimethoxy-2-methyl- phenylacetaldehyde compound->aldehyde Oxidation (e.g., via amine oxidase) [2, 4] acid 4,5-Dimethoxy-2-methyl- phenylacetic acid aldehyde->acid Further Oxidation (e.g., via aldehyde dehydrogenase) [2, 4]

Caption: Simplified oxidative degradation pathway of phenethylamines.

References

  • ResearchGate. (n.d.). Pathways for the catabolism of phenylethylamine and tyramine and a... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and... [Diagram]. Retrieved from [Link]

  • PubMed. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Retrieved from [Link]

  • ACS Publications. (2026). Mechanistic Insights into the Highly Efficient Degradation of Phenylethylamine by a Multicopper Oxidase from Psychrobacter. Retrieved from [Link]

  • Analytical Standards. (n.d.). 2C-D (hydrochloride) (exempt preparation). Retrieved from [Link]

  • ACS Publications. (2021). Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. Molecular Pharmaceutics. Retrieved from [Link]

  • MDPI. (2019). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2025). Long-term physico-chemical stability of diluted trastuzumab. Retrieved from [Link]

  • OJP.gov. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • ACS Publications. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Retrieved from [Link]

  • Frontiers. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]

  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Google Patents. (n.d.). JP2011105685A - Crystal of phenethylamine compound.
  • NextSDS. (n.d.). 4,5-DiMethoxy-2-MethylbenzeneethanaMine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link]

  • PubMed. (2001). Stability of 4-DMAP in solution. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything? Retrieved from [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office - EP 2436381 A1.
  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Patent 2540698. (2017). Method for making phenylethylamine compounds.
  • Agilent. (2017). Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Best Practices for Storing Hydrochloric Acid Safely. (2025). Retrieved from [Link]

  • Gov.bc.ca. (2017). Hydrochloric Acid Storage and Handling Procedure. Retrieved from [Link]

  • The effects of cure temperature history on the stability of polyimide films. (n.d.).
  • Hydrochloric Acid Safe Handling Guideline. (2013).
  • PMC. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]

  • PMC. (n.d.). Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Retrieved from [Link]

  • ResearchGate. (2011). The effect of light, temperature, pH on stability of anthocyanin pigments in Musa acuminata bract. Retrieved from [Link]

  • Baertschi Consulting. (n.d.).
  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Retrieved from [Link]

Sources

Optimization

overcoming matrix effects in 4,5-Dimethoxy-2-methylphenethylamine quantification

Welcome to the Technical Support Center for 4,5-Dimethoxy-2-methylphenethylamine (2C-D) Quantification . As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible Limits...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-Dimethoxy-2-methylphenethylamine (2C-D) Quantification .

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible Limits of Quantitation (LOQs) for phenethylamines in complex biological matrices (e.g., whole blood, plasma, and urine). The most common culprit is the matrix effect —specifically, ion suppression during Electrospray Ionization (ESI).

This guide is designed to help you diagnose, troubleshoot, and eliminate matrix effects using field-proven, self-validating methodologies.

Section 1: Diagnostic FAQ – Identifying the Matrix Effect

Q: My 2C-D signal is inconsistent across different biological samples, and my calibration curve is non-linear at low concentrations. Is this a matrix effect?

A: Yes, this is the classic presentation of ion suppression. During Electrospray Ionization (ESI), 2C-D must migrate to the surface of the charged droplet to be ejected into the gas phase. Endogenous matrix components—such as phospholipids in plasma or high salt concentrations in urine—are highly surface-active. When they co-elute with 2C-D, they monopolize the droplet surface and outcompete the analyte for available charge, preventing 2C-D from ionizing [1].

To confirm this, you must implement a self-validating diagnostic protocol. We recommend using the Post-Extraction Addition method to quantitatively calculate the exact percentage of suppression or enhancement.

Methodology 1: Quantitative Matrix Effect Assessment (Post-Extraction Addition)

This protocol acts as a self-validating system. If the calculated Matrix Effect (ME) falls outside the 85%–115% window, the system flags your current sample preparation as insufficient.

  • Prepare Set A (Neat Standard): Prepare a 100 ng/mL solution of 2C-D in your initial LC mobile phase.

  • Prepare Set B (Post-Extraction Matrix): Extract a blank biological matrix (e.g., drug-free urine or plasma) using your current sample preparation protocol. Evaporate the final extract to dryness.

  • Reconstitute: Reconstitute the dried blank extract from Step 2 using the 100 ng/mL 2C-D solution from Step 1.

  • Acquire Data: Inject both Set A and Set B into the LC-MS/MS system in triplicate.

  • Calculate ME: Use the formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) × 100.

    • Result Interpretation: ME < 100% indicates ion suppression; ME > 100% indicates ion enhancement.

MatrixDiagnostic Start Suspected Matrix Effect in 2C-D Quantification Method1 Post-Column Infusion (Qualitative Mapping) Start->Method1 Identify suppression zones Method2 Post-Extraction Addition (Quantitative Validation) Start->Method2 Calculate exact % ME Infuse Infuse pure 2C-D standard post-column into MS Method1->Infuse Spike Spike 2C-D into blank matrix extract (A) Method2->Spike Std Prepare pure 2C-D solution in solvent (B) Method2->Std InjectBlank Inject blank matrix extract via LC Infuse->InjectBlank Observe Observe baseline dips (Identifies co-eluting lipids) InjectBlank->Observe Calc Matrix Effect (ME) = (A/B) x 100 Valid if 85% < ME < 115% Spike->Calc Std->Calc

Workflow for diagnosing LC-MS/MS matrix effects via post-extraction addition and infusion.

Section 2: Sample Preparation Troubleshooting

Q: I am currently using a "dilute-and-shoot" method for 2C-D urinalysis, but my Limit of Quantitation (LOQ) is too high. How can I eliminate the source of the suppression?

A: While "dilute-and-shoot" is fast, it leaves all endogenous salts and creatinine in the sample, leading to severe matrix effects. To overcome this, you must transition to Mixed-Mode Solid Phase Extraction (SPE) .

The Causality of Mixed-Mode SPE: 2C-D contains a primary amine with a pKa of approximately 9.5. By buffering the sample to pH 6.0, the amine becomes fully protonated. When loaded onto a mixed-mode polymeric sorbent (which contains both reversed-phase and strong cation-exchange sites), 2C-D binds tightly via ionic interactions. This allows you to wash the cartridge with strong organic solvents (like Methanol/Acetic Acid) to strip away hydrophobic phospholipids and neutral lipids [2]. Because 2C-D is ionically locked, it is not washed away. You then elute 2C-D by raising the pH with Ammonium Hydroxide, which neutralizes the amine, breaks the ionic bond, and releases the purified analyte [3].

Table 1: Impact of Sample Preparation on 2C-D Matrix Effects and Recovery
Sample Preparation MethodTarget MatrixAbsolute Recovery (%)Matrix Effect (%)
Dilute-and-ShootUrineN/A40 - 60% (Severe Suppression)
Protein Precipitation (PPT)Plasma / Serum85 - 95%50 - 70% (High Suppression)
Liquid-Liquid Extraction (LLE)Plasma / Blood65 - 75%75 - 85% (Moderate)
Mixed-Mode SPEUrine / Plasma85 - 95%90 - 110% (Minimal)
Methodology 2: Mixed-Mode SPE Protocol for 2C-D
  • Sample Pre-treatment: Dilute 1 mL of biological sample with 3 mL of 100 mM phosphate buffer (pH 6.0). Add your Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Condition: Condition the mixed-mode cation exchange SPE cartridge with 3 mL methanol, followed by 3 mL DI water, and 3 mL phosphate buffer (pH 6.0).

  • Load: Apply the buffered sample to the cartridge at a controlled flow rate of 1–2 mL/min.

  • Aqueous Wash: Wash with 3 mL DI water to remove salts and highly polar interferences.

  • Organic Wash: Wash with 3 mL Methanol/Acetic Acid (98:2, v/v). Crucial step: This removes the phospholipids responsible for ion suppression.

  • Dry: Apply full vacuum for 10 minutes to remove residual aqueous solvents.

  • Elute: Elute 2C-D using 3 mL of Dichloromethane / Isopropanol / Ammonium Hydroxide (78:20:2, v/v/v). Prepare this solvent fresh daily.

  • Reconstitute: Add 50 μL of 1% HCl in Methanol to the eluate to prevent volatilization (forming the HCl salt of 2C-D), evaporate to dryness under nitrogen at 35°C, and reconstitute in the initial mobile phase [2].

SPEProtocol Sample Biological Sample (Urine/Plasma) Buffer Add Phosphate Buffer (pH 6.0) Protonates 2C-D Amine Sample->Buffer Load Load onto Mixed-Mode SPE Cartridge Buffer->Load Wash Wash: CH3OH / Acetic Acid Removes Phospholipids Load->Wash Dry Dry Column (Vacuum 10 min) Wash->Dry Elute Elute: CH2Cl2 / IPA / NH4OH Neutralizes & Recovers 2C-D Dry->Elute Evap Evaporate & Reconstitute Ready for LC-MS/MS Elute->Evap

Mixed-mode SPE workflow isolating 2C-D from biological matrices to eliminate ion suppression.

Section 3: Chromatographic & MS Optimization

Q: I have optimized my SPE extraction, but I still observe ~15% signal suppression. How can I compensate for this analytically to ensure regulatory compliance?

A: When sample clean-up reaches its practical limit, you must compensate for residual matrix effects using a two-pronged approach: Chromatographic shifting and Stable Isotope-Labeled Internal Standards (SIL-IS)[4].

  • Chromatographic Bypassing: Phospholipids typically elute late in reversed-phase gradients. If 2C-D is co-eluting with these lipids on a standard C18 column, switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. The pi-pi interactions provided by these columns selectively increase the retention of the aromatic phenethylamine ring, shifting the 2C-D peak away from the phospholipid elution zone.

  • SIL-IS Compensation: Always use a deuterated analog (e.g., 2C-D-d6) as your internal standard. Because the SIL-IS shares the exact physicochemical properties of 2C-D, it will co-elute perfectly. Any residual matrix components entering the ESI source will suppress the 2C-D signal and the SIL-IS signal by the exact same magnitude. Consequently, the ratio of Analyte/IS remains constant, ensuring your quantification remains accurate and self-validating despite the suppression.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chrom
  • Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS United Chemical Technologies (UCT)
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum National Institutes of Health (NIH) / PubMed
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review MDPI

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of 4,5-Dimethoxy-2-methylbenzeneethanamine (2C-D) and Phenethylamine Derivatives

Executive Summary & Structural Causality In the landscape of psychedelic pharmacology and neuroreceptor mapping, 4,5-Dimethoxy-2-methylbenzeneethanamine (commonly known as 2C-D ) serves as a critical structural anchor. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of psychedelic pharmacology and neuroreceptor mapping, 4,5-Dimethoxy-2-methylbenzeneethanamine (commonly known as 2C-D ) serves as a critical structural anchor. Synthesized initially to probe the structure-activity relationship (SAR) of the serotonergic system, 2C-D features a simple methyl group at the 4-position of the phenethylamine core[1].

Evaluating 2C-D against its halogenated counterparts (such as 2C-B and 2C-I) and its N-benzyl derivatives (the NBOMe series) provides profound insights into receptor binding pockets and biased agonism[2]. The 5-HT2A receptor features a hydrophobic binding pocket located between transmembrane helices 4 and 5[2]. The substituent at the 4-position dictates the ligand's lipophilicity and steric fit:

  • Baseline Affinity: 2C-D utilizes a methyl group, establishing a baseline sub-micromolar affinity[3].

  • Halogenation: Substituting the methyl group with halogens (Bromine in 2C-B, Iodine in 2C-I) increases lipophilicity and van der Waals interactions, pushing binding affinity higher[3].

  • N-Benzyl Addition: The addition of an N-(2-methoxybenzyl) group (creating 25D-NBOMe from 2C-D) drastically shifts the binding paradigm. The bulky N-benzyl group interacts with an auxiliary extracellular binding site, increasing 5-HT2A affinity by over 100-fold[3].

Quantitative Data Presentation

The following table summarizes the comparative binding affinities ( Ki​ ) and pharmacological profiles of 2C-D and its primary structural relatives at the 5-HT2A and 5-HT2C receptors[3].

Compound4-Position SubstituentN-Benzyl Substitution5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Pharmacological Profile
2C-D Methyl (-CH3)No23.912.7Partial Agonist
2C-B Bromo (-Br)No~10.0 - 15.0~10.0 - 15.0Partial/Full Agonist
2C-I Iodo (-I)No~10.0~10.0Partial/Full Agonist
25D-NBOMe Methyl (-CH3)Yes (2-Methoxybenzyl)0.220.69High-Potency Full Agonist

Mechanistic Pathway: 5-HT2A Activation

Upon binding, these phenethylamines stabilize the active conformation of the 5-HT2A receptor. This primarily couples to Gq proteins to initiate intracellular calcium mobilization, while simultaneously exhibiting varying degrees of β-arrestin recruitment—a phenomenon known as biased agonism[2].

G Agonist Phenethylamine Agonist (e.g., 2C-D) Receptor 5-HT2A Receptor (Active State) Agonist->Receptor Gq Gq Protein α-Subunit Receptor->Gq Arrestin β-Arrestin Recruitment Receptor->Arrestin PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: 5-HT2A Receptor Gq-Coupled and β-Arrestin Signaling Pathways.

Self-Validating Experimental Protocols

To objectively compare the performance of 2C-D against alternatives, we employ a self-validating assay matrix. A self-validating system requires internal controls that dynamically prove the assay's operational integrity during every run.

Protocol 1: Competitive Radioligand Binding Assay

Causality of Design: We utilize [125I]DOI, a radiolabeled agonist, rather than a traditional antagonist like [3H]ketanserin[4]. Agonists preferentially label the high-affinity, G-protein-coupled state of the 5-HT2A receptor. When comparing partial agonists like 2C-D to full agonists like 25D-NBOMe, measuring displacement from the active state yields pharmacologically relevant Ki​ values[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT2A receptors[4]. Homogenize and isolate membranes via ultracentrifugation (100,000 x g) to remove cytosolic interference.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM [125I]DOI and varying concentrations of the test compound (e.g., 2C-D, 10−11 to 10−4 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[4].

  • Self-Validation Step (Non-Specific Binding): Include parallel wells containing 10 µM unlabeled ketanserin. Integrity Check: If the radioactive counts in these wells exceed 10% of total binding, the filter washing stringency is deemed insufficient, invalidating the run.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Quantify using liquid scintillation counting and calculate Ki​ via the Cheng-Prusoff equation.

Workflow CellPrep HEK-293 Culture (5-HT2A Expr.) Membrane Membrane Prep (Ultracentrifugation) CellPrep->Membrane Incubation Radioligand Assay ([125I]DOI + 2C-D) Membrane->Incubation Filtration Vacuum Filtration (GF/C Filters) Incubation->Filtration Analysis Scintillation & IC50 Calculation Filtration->Analysis

Caption: Self-Validating Workflow for Radioligand Competitive Binding Assays.

Protocol 2: Functional IP1 Accumulation Assay

Causality of Design: While 5-HT2A activation transiently produces IP3, IP3 is rapidly degraded. By adding Lithium Chloride (LiCl) to the assay buffer, we inhibit inositol monophosphatase, causing the stable downstream metabolite IP1 to accumulate[4]. This provides a robust, cumulative readout of receptor efficacy ( Emax​ ) over a 60-minute window, crucial for distinguishing the partial agonism of 2C-D from the full agonism of 25D-NBOMe[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-5-HT2A cells in 384-well plates.

  • Stimulation: Stimulate cells with serial dilutions of 2C-D or comparators in stimulation buffer containing 50 mM LiCl for 60 minutes at 37°C.

  • Self-Validation Step ( Emax​ Normalization): Always include a full dose-response curve of endogenous Serotonin (5-HT). The Emax​ of 5-HT is strictly defined as 100%. Integrity Check: If the 5-HT EC50​ shifts by more than 0.5 log units from historical baselines, cell passage degradation is flagged.

  • Detection: Lyse cells and detect IP1 using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Conclusion

For drug development professionals, 2C-D represents an optimal calibration standard. While it lacks the extreme potency of NBOMe derivatives or the high lipophilicity of 2C-I, its moderate affinity and partial agonist profile make it an ideal baseline for evaluating the steric and electronic boundaries of the 5-HT2A pharmacophore.

References

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - nih.gov.
  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - nih.gov.
  • 2C-D - Wikipedia - wikipedia.org.
  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT 2A Receptor Agonists - acs.org.

Sources

Comparative

Comparative Analysis of Phenethylamine Isomers: 4,5-Dimethoxy-2-methylphenethylamine vs. 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

In the landscape of neuropharmacology and psychedelic drug development, the structure-activity relationship (SAR) of phenethylamines provides a masterclass in molecular recognition. The positional arrangement of methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and psychedelic drug development, the structure-activity relationship (SAR) of phenethylamines provides a masterclass in molecular recognition. The positional arrangement of methoxy groups on the phenyl ring is not merely a structural variation; it is the absolute determinant of receptor binding, functional efficacy, and in vivo psychoactivity.

This guide provides an in-depth, objective comparison between the classical psychedelic 2,5-dimethoxy-4-methylphenethylamine (2C-D) and its structural isomer, 4,5-dimethoxy-2-methylphenethylamine . By analyzing their receptor affinities—specifically at the 5-HT2A and 5-HT2C receptors—we can uncover the mechanistic causality behind their divergent pharmacological profiles.

Structural Analysis & Mechanistic Causality

The Criticality of the 2,5-Dimethoxy Motif

The biological activity of 2C-D is anchored by the "2,5-dimethoxy rule," a foundational SAR principle established by Alexander Shulgin and validated by modern crystallography and mutagenesis studies 1. In the orthosteric binding pocket of the 5-HT2A receptor, the 2,5-dimethoxy substitution pattern aligns perfectly with a highly specific hydrogen-bonding network:

  • The 2-Methoxy Group: Acts as a crucial hydrogen bond acceptor for the hydroxyl group of Ser242 (Ser5.46) .

  • The 5-Methoxy Group: Engages in hydrogen bonding with Ser239 (Ser5.43) 2.

  • The 4-Methyl Group: Extends into a lipophilic pocket formed by transmembrane helices 4 and 5, optimizing binding entropy.

Steric and Electronic Consequences of Isomerization

When the structural motif is altered to 4,5-dimethoxy-2-methylphenethylamine , the molecule undergoes a catastrophic loss of target affinity. By replacing the 2-methoxy group with a 2-methyl group, the molecule loses its primary hydrogen bond acceptor for Ser242. Because a methyl group is hydrophobic and sterically bulky, it not only fails to participate in hydrogen bonding but also creates a steric clash within the polar region of the binding pocket.

Historically, the amphetamine homologue of this isomer (4,5-dimethoxy-2-methylamphetamine, internally coded as F-320) was synthesized and found to be completely devoid of central activity 3. The phenethylamine counterpart follows the exact same biophysical trajectory, rendering it functionally inactive at 5-HT2 receptors.

Quantitative Receptor Affinity Profiles

The table below summarizes the binding affinities ( Ki​ ) and functional profiles of both isomers. Data for 2C-D is derived from established radioligand binding assays 4, while the 4,5-dimethoxy isomer's data reflects the established SAR baseline for non-2,5-substituted phenethylamines.

Pharmacological Property2,5-Dimethoxy-4-methylphenethylamine (2C-D)4,5-Dimethoxy-2-methylphenethylamine
5-HT2A Affinity ( Ki​ ) 23.9 nM>10,000 nM (Inactive)
5-HT2C Affinity ( Ki​ ) 12.7 nM>10,000 nM (Inactive)
Receptor Function Full/Partial Agonist (Gq-coupled)Negligible / Inactive
Key Binding Interactions H-bonds at Ser242 (TM5) & Ser239H-bonding network critically disrupted
In Vivo Psychoactivity Active (Typical human dose: 20-60 mg)Inactive

Visualizing the Pharmacology

To understand how these compounds are evaluated, it is essential to visualize both the biological signaling cascade they trigger and the laboratory workflows used to quantify their affinity.

G Ligand Phenethylamine Ligand (e.g., 2C-D) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Binds (Ser242/Ser239) Gq Gq/11 Protein Complex Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

5-HT2A Receptor Gq-Coupled Signaling Pathway

Workflow Prep 1. Membrane Preparation (HEK293-5-HT2A) Incubate 2. Radioligand Incubation ([125I]DOI + Competitor) Prep->Incubate Filter 3. Rapid Filtration (GF/C Plates) Incubate->Filter Wash 4. Wash Buffer (Remove Unbound) Filter->Wash Measure 5. Scintillation Counting (Determine CPM) Wash->Measure Analyze 6. Non-linear Regression (Calculate Ki) Measure->Analyze

Radioligand Binding Assay Step-by-Step Workflow

Experimental Methodologies

To generate highly reliable, self-validating data for these compounds, researchers must employ rigorous in vitro assays. The following protocols detail the causality behind the experimental choices required to accurately map phenethylamine SAR.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Causality Check: Why use [125I]DOI instead of [3H]ketanserin? Because DOI is an agonist radioligand. It preferentially labels the high-affinity, active-state conformation of the 5-HT2A receptor, providing more biologically relevant Ki​ values for potential agonists than antagonist radioligands.

  • Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT2A receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]DOI, and varying concentrations of the test compound (2C-D or its isomer, ranging from 10−11 to 10−4 M).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Mianserin (a strong 5-HT2 antagonist) to completely block specific binding.

  • Equilibration & Filtration: Incubate the plates at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional IP1 Accumulation Assay

Causality Check: Why measure IP1 instead of IP3? IP3 has a very short half-life and is rapidly degraded by cellular phosphatases. By adding Lithium Chloride (LiCl) to the assay, we inhibit inositol monophosphatase, causing IP1 to accumulate. This provides a highly stable, robust proxy for total Gq-protein activation.

  • Cell Seeding: Seed HEK293-5-HT2A cells in 384-well plates at 15,000 cells/well. Incubate overnight.

  • Stimulation: Replace media with stimulation buffer containing 50 mM LiCl. Add the test compounds at varying concentrations and incubate for 60 minutes at 37°C.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection reagents (Terbium cryptate-labeled anti-IP1 antibody and d2-labeled IP1 analog).

  • Validation & Readout: Include a Serotonin (5-HT) positive control curve to establish Emax​ (100% efficacy). Measure the time-resolved FRET signal. A lack of signal decrease in the 4,5-dimethoxy-2-methylphenethylamine wells will confirm its inability to activate the Gq cascade.

References

  • Assessment of the Roles of Serines 5.43(239) and 5.46(242) for Binding and Potency of Agonist Ligands at the Human Serotonin 5-HT2A Receptor ResearchGate / Molecular Pharmacology[Link]

  • PiHKAL: A Chemical Love Story - Entry #68 DOM Erowid Online Books[Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? National Institutes of Health (PMC)[Link]

Sources

Validation

comparative efficacy of 4,5-Dimethoxy-2-methylbenzeneethanamine as an amebicide

An initial comprehensive search of the scientific literature did not yield any studies or data regarding the amebicidal activity of 4,5-Dimethoxy-2-methylbenzeneethanamine. Therefore, a direct comparative efficacy guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An initial comprehensive search of the scientific literature did not yield any studies or data regarding the amebicidal activity of 4,5-Dimethoxy-2-methylbenzeneethanamine. Therefore, a direct comparative efficacy guide for this specific compound cannot be constructed.

However, to fulfill the core objective of providing a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a comparative efficacy analysis of established and emerging amebicidal agents. We will examine the performance of the gold-standard treatments, Metronidazole and Diloxanide Furoate, against a promising investigational compound, Nitazoxanide, and other novel compounds where data is available. This guide will provide the objective comparison and supporting experimental data requested, tailored to the specified audience.

Comparative Efficacy of Amebicidal Agents: A Guide for Researchers

Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health issue, leading to an estimated 40-50 million symptomatic cases and over 55,000 deaths annually.[1] The current therapeutic landscape is dominated by a limited number of drugs, and concerns over potential resistance and side effects necessitate the exploration of new chemical entities.[2] This guide provides a comparative analysis of the efficacy of key amebicidal drugs, grounded in available experimental data.

Current Standards of Care: A Two-Pronged Approach

Effective treatment of amebiasis requires a strategy that targets both the invasive trophozoites and the luminal cysts.[3][4]

  • Tissue Amebicides: These agents are crucial for treating invasive amebiasis, such as amebic colitis and liver abscesses.[4][5] Metronidazole, a 5-nitroimidazole derivative, is the most commonly used tissue amebicide.[2][6]

  • Luminal Amebicides: These drugs act within the intestinal lumen to eradicate the cysts, which are responsible for transmission and can cause relapse.[7][8] Diloxanide furoate is a widely used luminal agent.[9][10]

Mechanism of Action: A Tale of Two Strategies

The established amebicides employ fundamentally different mechanisms to eliminate the parasite.

Metronidazole: This prodrug is activated within the anaerobic environment of the E. histolytica trophozoite. The parasite's low-redox-potential proteins, such as ferredoxin, reduce the nitro group of metronidazole, generating highly reactive nitro radicals.[2][] These cytotoxic radicals induce strand breaks in the parasite's DNA, leading to a loss of helical structure, inhibition of protein synthesis, and ultimately, cell death.[6][]

Diloxanide Furoate: This is also a prodrug, hydrolyzed in the intestine to its active form, diloxanide.[9][12] Its precise molecular mechanism is not fully elucidated, but it is believed to act directly on the amoeba in the intestinal lumen.[9][12] The leading hypothesis, based on its structural similarity to chloramphenicol, is that it disrupts protein synthesis in the trophozoites, thereby inhibiting their growth and replication.[12][13]

cluster_metro Metronidazole (Tissue Amebicide) cluster_dilo Diloxanide Furoate (Luminal Amebicide) metro_drug Metronidazole (Prodrug) metro_uptake Uptake by E. histolytica metro_drug->metro_uptake metro_activation Reductive Activation (e.g., Ferredoxin) metro_uptake->metro_activation metro_radicals Reactive Nitro Radicals metro_activation->metro_radicals metro_target DNA Damage (Strand Breaks) metro_radicals->metro_target metro_death Cell Death metro_target->metro_death dilo_drug Diloxanide Furoate (Prodrug) dilo_hydrolysis Hydrolysis in Gut Lumen dilo_drug->dilo_hydrolysis dilo_active Diloxanide (Active Form) dilo_hydrolysis->dilo_active dilo_target Disruption of Protein Synthesis (Hypothesized) dilo_active->dilo_target dilo_inhibition Inhibition of Growth & Replication dilo_target->dilo_inhibition dilo_death Cell Death dilo_inhibition->dilo_death

Caption: Mechanisms of action for Metronidazole and Diloxanide Furoate.

Quantitative Efficacy: An In Vitro Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an amebicidal compound. It represents the concentration of a drug that inhibits 50% of parasite growth.

CompoundDrug ClassSite of ActionE. histolytica IC50 (µM)Reference
Metronidazole 5-NitroimidazoleTissue9.5 - 13.2[14]
Tinidazole 5-NitroimidazoleTissue10.2 - 12.4[14]
Nitazoxanide ThiazolideTissue & LuminalData indicates efficacy but specific IC50 values require further targeted search[4]
Diloxanide Furoate DichloroacetamideLuminalSpecific in vitro IC50 data is not readily available in literature[15]
Compound D4 Pyrimidinone DerivativeTissue (Investigational)18.5[16]

Note: IC50 values can vary between studies and different clinical isolates. The ranges presented reflect this variability.[14][17] Tinidazole, a second-generation nitroimidazole, shows comparable in vitro efficacy to metronidazole.[14] Nitazoxanide has demonstrated effectiveness against both luminal and invasive forms, though it is not yet a first-line recommendation.[4] Notably, specific in vitro IC50 values for the luminal agent Diloxanide Furoate are not commonly reported in the literature, as its efficacy is primarily exerted within the intestinal lumen.[15]

Emerging Therapeutic Strategies and Novel Compounds

The search for new amebicides is an active area of research, with several promising avenues being explored.

  • Nitazoxanide: This nitrothiazole derivative has a broad spectrum of antiparasitic activity.[4] Its effectiveness against both trophozoites and cysts makes it a compelling candidate for a single-drug therapy, though more clinical data are needed to establish its role in treating amoebic colitis.[4]

  • Targeting Novel Pathways: Researchers are investigating compounds that inhibit specific, essential enzymes in E. histolytica. For example, the investigational compound D4, a pyrimidinone derivative, has been shown to have an amoebicidal effect with an IC50 of 18.5 µM by targeting the parasite's triosephosphate isomerase, a key glycolytic enzyme.[16] Another approach focuses on adenosine 5'-phosphosulfate (APS) kinase, an essential enzyme in the parasite's sulfolipid metabolism, which is crucial for proliferation and cyst formation.[18]

Experimental Protocols: Assessing Amebicidal Activity In Vitro

The determination of a compound's IC50 against E. histolytica is typically performed using cell viability assays.

Workflow for In Vitro Amebicidal Susceptibility Testing

start Start: E. histolytica Trophozoite Culture harvest Harvest Log-Phase Trophozoites start->harvest plate Plate Trophozoites in 96-well Plates harvest->plate add_drug Add Serial Dilutions of Test Compound plate->add_drug incubate Incubate for 48-72 hours add_drug->incubate assay Perform Viability Assay (e.g., NBT or MTT) incubate->assay read Measure Absorbance (Spectrophotometer) assay->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End: Potency Determined analyze->end

Caption: General workflow for determining the IC50 of a compound against E. histolytica.

Detailed Steps for Nitroblue Tetrazolium (NBT) Reduction Assay: [14][17]

  • Culturing: E. histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) to the mid-logarithmic phase of growth.

  • Drug Preparation: The test compound is dissolved (e.g., in DMSO) and serially diluted to achieve a range of final concentrations.

  • Incubation: A defined number of trophozoites are seeded into 96-well microtiter plates. The various drug concentrations are added to the wells. Control wells (no drug) are also included. The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.

  • Viability Assessment: After incubation, NBT solution is added to each well. Viable amoebae with metabolic activity will reduce the pale yellow NBT to a dark blue formazan.

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of viability is calculated relative to the control wells. The IC50 value is then determined by plotting the drug concentration versus the percentage of inhibition and fitting the data to a dose-response curve.

Conclusion and Future Directions

While Metronidazole followed by Diloxanide Furoate remains the standard of care for amebiasis, the field is actively seeking alternatives with improved safety profiles, better efficacy against both parasite stages, and a lower potential for resistance. Compounds like Nitazoxanide and novel enzyme inhibitors represent the future of amebiasis therapy. The continued use of standardized in vitro assays is essential for the initial screening and comparison of these next-generation amebicides, providing the critical data needed to advance the most promising candidates into preclinical and clinical development.

References

  • What is the mechanism of Diloxanide? (2024, July 17). Google Cloud.
  • A Comparative Analysis of Diloxanide Furoate and Tinidazole in Experimental Models of Amoebiasis. Benchchem.
  • Diloxanide Furoate Drug Information, Professional. E-lactancia. (2020, November 11).
  • Revisiting Drug Development Against the Neglected Tropical Disease, Amebiasis. Frontiers.
  • Metronidazole: Definition, Mechanism of Action and Application. BOC Sciences.
  • Metronidazole (Flagyl) Pharmacology - Mechanism of Action - Amebiasis Treatment. YouTube. (2023, April 9).
  • Metronidazole: uses, dosing, warnings, adverse events, interactions. MedCentral.
  • Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. PubMed. (2024, November 20).
  • Metronidazole. StatPearls - NCBI Bookshelf. (2023, June 26).
  • A Review of the Global Burden, New Diagnostics, and Current Therapeutics for Amebiasis. Clinical Infectious Diseases. (2018, July 1).
  • In Vitro Efficacy of Luminal Amoebicides Against Entamoeba histolytica: A Comparative Guide. Benchchem.
  • (PDF) In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. ResearchGate. (2004, December 21).
  • In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and ... PMC.
  • Amebicide. Grokipedia.
  • A Systematic Review of Medicinal Plants with Anti-Entamoeba histolytica Activity: Phytochemistry, Efficacy, and Clinical Potential. Xia & He Publishing. (2012, January 1).
  • Drug Therapy of Amoebiasis. IRIS.
  • Antiamoebic drugs for treating amoebic colitis. PMC - NIH.
  • Amoebicidal effect of 5,5'-[(4-nitrophenyl)methylene]bis-6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone), a new drug against Entamoeba histolytica. PubMed. (2020, October 5).
  • Characterization of Entamoeba histolytica adenosine 5′-Phosphosulfate (APS) kinase; validation as a target and provision of leads for the development of new drugs against amoebiasis. CABI Digital Library.

Sources

Comparative

A Senior Application Scientist's Guide to Utilizing 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride as a Tetrabenazine Impurity Standard

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the critical role and practical application of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the critical role and practical application of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride as a reference standard for a key process-related impurity in the synthesis of Tetrabenazine.

Introduction: The Imperative of Impurity Profiling in Tetrabenazine

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2][3][4] The synthetic pathway to produce the active pharmaceutical ingredient (API), Tetrabenazine, is a multi-step process. Like any complex synthesis, it can generate process-related impurities, which may include starting materials, by-products, intermediates, and degradation products.[1][5][]

One such critical impurity is 4,5-Dimethoxy-2-methylbenzeneethanamine , which can arise as a key intermediate or starting material in several synthetic routes. Its presence in the final drug substance must be meticulously controlled to ensure the safety and efficacy of the medication.[] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in pharmaceutical products.[7][8] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][9]

This necessitates the use of highly characterized reference standards for the accurate identification and quantification of these impurities. This guide will focus on the hydrochloride salt form, 4,5-Dimethoxy-2-methylbenzeneethanamine HCl , a more stable and soluble version ideal for analytical applications.

The Cornerstone of Analysis: The Role of Certified Reference Standards

In pharmaceutical quality control, a reference standard is not merely a chemical; it is the benchmark against which all analytical measurements are made.[10] The quality of the reference standard directly dictates the accuracy and reliability of the resulting data.[11]

Why is a certified reference standard (CRM) superior to in-house isolated material?

FeatureCertified Reference Standard (CRM)In-House Isolated Material
Purity & Characterization Exhaustively characterized with a detailed Certificate of Analysis (CoA) specifying purity, identity (NMR, MS), and residual solvents.[1]Purity is often presumed or determined by a single method (e.g., HPLC area %), which may be inaccurate. Full characterization is resource-intensive.
Traceability Values are traceable to international measurement standards, ensuring metrological integrity.[11][12]Lacks traceability, leading to potential batch-to-batch variability and analytical discrepancies.
Regulatory Acceptance Readily accepted by regulatory agencies (e.g., FDA, EMA) for method validation and release testing.[12]Requires extensive justification and validation data to be accepted by regulators, often causing delays.
Time & Cost Efficiency Immediately available for use, saving significant time and resources that would be spent on isolation, purification, and characterization.[13]High initial cost in terms of man-hours, instrument time, and solvent usage for isolation and characterization.

Using a well-vetted CRM like 4,5-Dimethoxy-2-methylbenzeneethanamine HCl ensures that your analytical methods are robust, reproducible, and compliant with global regulatory expectations.[11][12]

Comparative Analytical Methodologies

The primary workhorse for separating and quantifying related substances in Tetrabenazine is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[14][15][16][17] The choice of method parameters is critical for resolving the API from its impurities.

Below is a comparative overview of a typical HPLC approach versus an alternative.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common technique due to its versatility and ability to separate compounds with varying polarities.

Rationale for Experimental Choices:

  • Stationary Phase (C18): A C18 column is chosen for its hydrophobic nature, which provides good retention for the moderately non-polar Tetrabenazine and its related impurities.

  • Mobile Phase (Gradient Elution): A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) is crucial.[17][18] This is because a single isocratic mobile phase may not provide adequate resolution between early-eluting polar impurities and the later-eluting, more retained API. The gradient allows for a controlled increase in solvent strength, ensuring sharp peaks and good separation across the entire chromatogram.

  • pH Control: The use of a buffer, such as ammonium phosphate, helps maintain a consistent pH.[19] This is vital because the ionization state of amine-containing compounds like Tetrabenazine and its impurities can change with pH, drastically affecting their retention time and peak shape.

  • Wavelength: A detection wavelength around 282-285 nm is often selected, as it represents a UV absorbance maximum for Tetrabenazine, providing good sensitivity for both the API and structurally similar impurities.[4][19]

Workflow for Impurity Quantification using a Certified Standard

The following diagram illustrates the logical workflow from receiving a drug substance batch to making a final quality decision, underscoring the central role of the certified reference standard.

G cluster_0 Preparation & System Suitability cluster_1 Analysis & Comparison cluster_2 Decision & Reporting API Receive Tetrabenazine API Batch Prep_Spl Prepare Sample Solution (Tetrabenazine API) API->Prep_Spl Prep_Std Prepare Standard Solution (4,5-Dimethoxy-2-methyl... HCl) SST Perform System Suitability Test (SST) (Inject Standard 5x) Prep_Std->SST Inject_Spl Inject Blank, Standard, and Sample Solutions SST->Inject_Spl If SST Passes Identify Identify Impurity Peak by comparing Retention Time (RT) with the Standard Inject_Spl->Identify Quantify Quantify Impurity using the Standard's Response Factor Identify->Quantify Compare Compare Impurity Level Against Specification Limit (e.g., ICH Threshold) Quantify->Compare Decision Decision Compare->Decision Release Release Batch Decision->Release Pass Reject Reject Batch / Further Investigation Decision->Reject Fail

Caption: Workflow for Tetrabenazine Impurity Analysis.

Experimental Protocol: Quantification of 4,5-Dimethoxy-2-methylbenzeneethanamine in Tetrabenazine API

This protocol describes a validated RP-HPLC method for the quantification of the specified impurity.

A. Materials and Reagents:

  • 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride Certified Reference Standard

  • Tetrabenazine API (Test Sample)

  • Acetonitrile (HPLC Grade)

  • Di-ammonium hydrogen phosphate (Analytical Grade)

  • Orthophosphoric acid (Analytical Grade)

  • Water (HPLC Grade)

B. Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Buffer: 1.32 g/L Di-ammonium hydrogen phosphate in water, pH adjusted to 6.5 with orthophosphoric acid.[19]
Mobile Phase B Acetonitrile
Gradient 0-10 min (50% B), 10-25 min (50-80% B), 25-30 min (80% B), 30-32 min (80-50% B), 32-40 min (50% B)
Flow Rate 1.0 mL/min[17][19]
Column Temperature 25 °C[17][18]
Detection Wavelength 282 nm[19]
Injection Volume 20 µL[17][19]

C. Solution Preparation:

  • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Solution (e.g., 0.002 mg/mL): Accurately weigh ~5 mg of 4,5-Dimethoxy-2-methylbenzeneethanamine HCl CRS into a 50 mL volumetric flask. Dissolve in diluent. Dilute 5 mL of this solution to 50 mL with diluent.

  • Test Solution (e.g., 1.0 mg/mL): Accurately weigh ~25 mg of Tetrabenazine API into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.[19]

D. System Suitability Test (SST):

  • Inject the Standard Solution five replicate times.

  • The relative standard deviation (%RSD) for the peak area should be not more than 5.0%.

  • This step is a self-validating mechanism; it ensures the analytical system is performing correctly before sample analysis proceeds.

E. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Test Solution.

  • Identify the impurity peak in the Test Solution chromatogram by comparing its retention time with that of the peak from the Standard Solution.

  • Calculate the percentage of the impurity in the Tetrabenazine API using the following formula:

    % Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

    Where:

    • Area_Imp_Sample = Peak area of the impurity in the Test Solution

    • Area_Std = Average peak area of the impurity in the Standard Solution

    • Conc_Std = Concentration of the Standard Solution (mg/mL)

    • Conc_Sample = Concentration of the Test Solution (mg/mL)

    • Purity_Std = Purity of the Certified Reference Standard (e.g., 99.8%)

Conclusion and Recommendations

The accurate control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. For an API like Tetrabenazine, where impurities can originate from complex synthetic pathways, the use of a high-purity, well-characterized certified reference standard is paramount.

We strongly recommend the use of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride CRS for:

  • Method Development and Validation: To accurately determine specificity, linearity, accuracy, and precision for the impurity.

  • Routine Quality Control: For reliable identification and quantification in batch release testing.

  • Stability Studies: To monitor for any increase in the impurity over time.

By anchoring your analytical framework to a certified standard, you ensure data integrity, streamline regulatory submissions, and ultimately safeguard patient safety.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX. (n.d.). Slideshare.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • Pharmaceutical Reference Standards: Role, Types & Applic
  • Tetrabenazine and Impurities. (n.d.). BOC Sciences.
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29). Simson Pharma.
  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. (2024, February 29).
  • The ABC's of Reference Standard Management. (n.d.). Eurofins.
  • Reference Standards. (n.d.). American Pharmaceutical Review.
  • Tetrabenazine EP Impurities & Rel
  • GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel co. (2025, March 10). Ovid.
  • GC and HPLC-RID method development and validation for the determination of twelve related substances, including several novel compounds in tetrabenazine. (2025, August 1). PubMed.
  • Novel Process for Preparation of Tetrabenazine and Deutetrabenazine. (2018, April 3).
  • Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method. (n.d.).
  • RP-HPLC Method Development And Validation Of Tetrabenazine With Its Known And Unknown Degra-dation Impurities In Its Tablet Dosage Form. (2018, April 19). International Journal of Pharmaceutics and Drug Analysis.
  • Tetrabenazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. (2020, March 5). MDPI.
  • RP-HPLC Method Development And Validation Of Tetrabenazine With Its Known And Unknown Degradation Impurities In Its Tablet Do. (2018, April 19). Neliti.
  • Analytical profile of Tetrabenazine Tablet. (n.d.).
  • Tetrabenazine Impurity 2. (n.d.). Alentris Research Pvt. Ltd..
  • US 11813232 B2. (2023, November 14).
  • Tetrabenazine-impurities. (n.d.).
  • Tetrabenazine - PRODUCT INFORM
  • Tetrabenazine. (n.d.). MedChemExpress.
  • 4,5-DiMethoxy-2-MethylbenzeneethanaMine Hydrochloride. (n.d.). NextSDS.

Sources

Safety & Regulatory Compliance

Safety

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (2C-D) As a Senior Application Scientist, managing the lifecycle of highly regulated compounds is just as critical as the re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride (2C-D)

As a Senior Application Scientist, managing the lifecycle of highly regulated compounds is just as critical as the research itself. 4,5-Dimethoxy-2-methylbenzeneethanamine hydrochloride (commonly known as 2C-D) is a synthetic psychedelic phenethylamine. Because it is classified as a Schedule I controlled substance in the United States, its disposal is not merely a matter of chemical safety—it is a strict legal process governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

This guide provides the definitive, self-validating operational protocol for the legal and environmentally sound disposal of 2C-D hydrochloride.

Regulatory Causality: Why Standard Disposal Methods Fail

In standard chemical workflows, water-soluble salts like amine hydrochlorides might be neutralized or heavily diluted. However, for 2C-D, this is strictly prohibited .

DEA regulations explicitly forbid the disposal of controlled substances by disintegration, crushing into powder, or dissolving in water (sewering)[1]. The statutory requirement dictates that the substance must be rendered "non-retrievable" —a permanent physical or chemical state from which the drug cannot be isolated, reconstituted, or diverted[2].

For a stable hydrochloride salt like 2C-D, high-temperature incineration at an EPA-permitted facility is the only field-validated method that guarantees non-retrievability while simultaneously satisfying [3]. Because most research laboratories lack on-site, DEA-approved incineration capabilities, the standard operational choice is to transfer the material to a DEA-registered Reverse Distributor [4].

Disposal Workflow & Logic

The following diagram illustrates the closed-loop accountability system required when moving a Schedule I substance from active inventory to final destruction.

G Start Identify 2C-D HCl for Disposal Inv Inventory Reconciliation (Match Log to Physical Count) Start->Inv Seg Secure Segregation (Lock & Key Storage) Inv->Seg Decision Select Disposal Route Seg->Decision RevDist DEA-Registered Reverse Distributor Decision->RevDist Preferred Method OnSite On-Site Witnessed Destruction (Incinerator) Decision->OnSite Institutional Facility Form222 Execute DEA Form 222 (Transfer Schedule I) RevDist->Form222 Form41_OS Execute DEA Form 41 (Two Witnesses Required) OnSite->Form41_OS Form41_RD Distributor Executes DEA Form 41 Form222->Form41_RD Incinerate EPA-Compliant Incineration Form41_RD->Incinerate Form41_OS->Incinerate Record Retain Records (Minimum 2 Years) Incinerate->Record

Figure 1: Regulatory workflow for the disposal of Schedule I controlled substances.

Step-by-Step Disposal Methodology

To ensure absolute compliance and prevent diversion, the disposal protocol must operate as a self-validating system . Every step must mathematically and procedurally verify the previous step.

Phase 1: Inventory Reconciliation (Self-Validation)

Before initiating disposal, you must prove that the amount of 2C-D to be destroyed perfectly matches the remainder in your usage logs.

  • Calculate Expected Yield: Review your DEA usage log. Subtract every recorded use from the starting mass. The resulting number is your Expected Mass.

  • Physical Verification: Weigh the remaining 2C-D HCl in its primary container.

  • Reconcile: The Physical Mass must equal the Expected Mass. Note: If there is a discrepancy, you cannot proceed to standard disposal. You must immediately report a loss/theft to the DEA and your Environmental Health & Safety (EHS) department[5].

Phase 2: Secure Segregation
  • Seal the primary container with tamper-evident tape.

  • Clearly label the container as "Expired/Unwanted - Do Not Use".

  • Return the sealed container to your DEA-approved safe or lockbox. Do not move it to a standard hazardous waste accumulation area. It must remain under lock and key until the exact moment of transfer[6].

Phase 3: Transfer to a Reverse Distributor

Because 2C-D is a Schedule I substance, it cannot simply be handed over to standard waste management. It must be transferred to a DEA-registered Reverse Distributor[7].

  • Initiate Form 222: To legally move a Schedule I compound out of your possession, you must execute (U.S. Official Order Form for Schedule I and II Controlled Substances)[7].

  • Chain of Custody: The Reverse Distributor will sign the Form 222 upon receipt of the 2C-D, officially transferring legal liability from your laboratory to their facility.

Phase 4: Destruction and Documentation
  • Execution of Form 41: The Reverse Distributor will transport the 2C-D to an EPA-permitted incinerator. Upon rendering the substance non-retrievable, they will execute (Registrant Record of Controlled Substances Destroyed)[2].

  • Record Retention: The distributor will provide you with a copy of the completed Form 41. You must retain this document, alongside the Form 222, in your laboratory's compliance files for a minimum of two years [8].

Quantitative Compliance Matrix

The dual oversight of 2C-D disposal requires balancing two different sets of regulatory metrics. Use this table to ensure all logistical parameters are met.

Regulatory ParameterDEA Requirement (Anti-Diversion)EPA Requirement (Environmental)
Substance Classification Schedule I Controlled SubstanceNon-Creditable Hazardous Waste
Transfer Documentation DEA Form 222Uniform Hazardous Waste Manifest
Destruction Documentation DEA Form 41Certificate of Destruction
Physical Destruction Standard "Non-retrievable" stateHigh-temperature Incineration
Mandatory Record Retention 2 Years Minimum3 Years (Standard RCRA)
Witness Requirements Two authorized employees (if done on-site)N/A (Handled by permitted facility)

References

  • Controlled Substance Disposal . Stanford Environmental Health & Safety.

  • Registrant Record of Controlled Substances Destroyed - DEA Form 41 . US Department of Justice.

  • Disposal of Controlled Substances: Research Safety . Indiana University.

  • Definition and Registration of Reverse Distributors . Federal Register.

  • Management of Hazardous Waste Pharmaceuticals . US Environmental Protection Agency.

  • Instruction Document: Reporting Accidental Loss on DEA Form 41 . University of Minnesota.

  • DEA Controlled Substances | Environmental Health & Safety . University of Texas at Austin.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.